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(2,3-Dichlorophenyl)(phenyl)methanone Documentation Hub

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  • Product: (2,3-Dichlorophenyl)(phenyl)methanone
  • CAS: 19920-08-2

Core Science & Biosynthesis

Foundational

(2,3-Dichlorophenyl)(phenyl)methanone CAS 19920-08-2 properties

This guide is structured as a technical monograph designed for drug development professionals and organic chemists. It focuses on the critical role of (2,3-Dichlorophenyl)(phenyl)methanone as both a distinct chemical ent...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a technical monograph designed for drug development professionals and organic chemists. It focuses on the critical role of (2,3-Dichlorophenyl)(phenyl)methanone as both a distinct chemical entity and a significant process impurity in the synthesis of major pharmaceutical agents like Sertraline.

Differentiation, Synthesis, and Impurity Profiling in Pharmaceutical Chemistry

CAS Registry Number: 19920-08-2 Synonyms: 2,3-Dichlorobenzophenone; (2,3-Dichlorophenyl)-phenyl-methanone Molecular Formula: C₁₃H₈Cl₂O Molecular Weight: 251.11 g/mol

Executive Summary

(2,3-Dichlorophenyl)(phenyl)methanone (CAS 19920-08-2) is a halogenated diaryl ketone primarily utilized as a chemical intermediate and a reference standard in pharmaceutical impurity profiling. While it serves as a scaffold for specific transthyretin (TTR) fibril inhibitors, its most critical relevance in drug development lies in its formation as a regioisomeric impurity during the industrial synthesis of Sertraline (Zoloft).

The compound is the ortho-substituted isomer formed during the Friedel-Crafts acylation of 1,2-dichlorobenzene. Unlike its regioisomer 3,4-dichlorobenzophenone (the Sertraline precursor), the 2,3-isomer exhibits distinct solubility and crystallographic properties that necessitate rigorous control strategies. This guide details the physicochemical characterization, directed synthesis, and analytical differentiation of this compound.

Physicochemical Profile

The 2,3-substitution pattern induces significant steric torsion between the phenyl rings and the carbonyl plane, disrupting pi-stacking and lowering the melting point relative to the 3,4-isomer.

PropertyDataTechnical Note
Appearance Off-white low-melting solid or viscous oilTends to supercool; crystallizes slowly compared to the 3,4-isomer.
Melting Point 45–48 °C (approximate)Significantly lower than 3,4-dichlorobenzophenone (102–104 °C).
Boiling Point ~448 °C (at 760 mmHg)High thermal stability allows purification via distillation if required.
Solubility High in EtOAc, Toluene, DCMCritical Attribute: Remains in the mother liquor during recrystallization of the 3,4-isomer.
LogP ~4.2Highly lipophilic; limited aqueous solubility.

Synthetic Routes & Process Chemistry

Method A: Directed Synthesis (Reference Standard)

To obtain high-purity (2,3-Dichlorophenyl)(phenyl)methanone for use as an analytical standard, a directed Friedel-Crafts acylation is required. This method avoids the regioisomeric mixture issues of the industrial route.

Protocol:

  • Reagents: 2,3-Dichlorobenzoyl chloride (1.0 eq), Benzene (Excess/Solvent), Aluminum Chloride (

    
    , 1.1 eq).
    
  • Procedure:

    • Charge dry benzene into a reactor under

      
       atmosphere.
      
    • Add anhydrous

      
       at 0–5 °C.
      
    • Add 2,3-Dichlorobenzoyl chloride dropwise, maintaining temperature <10 °C.

    • Reflux for 3–4 hours (evolution of HCl gas).

    • Quench onto ice/HCl mixture.

    • Extract with Ethyl Acetate (EtOAc), wash with brine, and dry over

      
      .
      
    • Purification: Recrystallize from Hexane/EtOAc to yield the pure 2,3-isomer.

Method B: Formation as Process Impurity (Industrial Context)

In the manufacture of Sertraline, the target intermediate is 3,4-dichlorobenzophenone. However, the starting material (1,2-dichlorobenzene) directs acylation to two positions.

  • Reaction: Benzoyl Chloride + 1,2-Dichlorobenzene +

    
    .
    
  • Outcome:

    • Major Product (Target): 3,4-Dichlorobenzophenone (Attack at para to Cl-1, meta to Cl-2).

    • Minor Product (Impurity): 2,3-Dichlorobenzophenone (Attack at ortho to Cl-1, meta to Cl-2).

Separation Logic: The industrial process exploits the solubility difference. The reaction mixture is treated with a solvent like Ethyl Acetate or Isopropyl Acetate .[1][2] The 3,4-isomer crystallizes out, while the 2,3-isomer (CAS 19920-08-2) remains dissolved in the mother liquor.

SynthesisPathways Start1 2,3-Dichlorobenzoyl Chloride + Benzene Process1 Directed Friedel-Crafts (AlCl3, Reflux) Start1->Process1 Start2 1,2-Dichlorobenzene + Benzoyl Chloride Process2 Non-Selective Friedel-Crafts Start2->Process2 ProductA 2,3-Dichlorobenzophenone (High Purity Target) Process1->ProductA Mixture Regioisomeric Mixture Process2->Mixture Sep Solvent Fractionation (EtOAc) Mixture->Sep Solid Solid Precipitate: 3,4-Isomer (Sertraline Precursor) Sep->Solid Crystallizes Liquor Mother Liquor: 2,3-Isomer (Impurity) Sep->Liquor Remains Soluble

Figure 1: Comparison of the directed synthesis route (top) versus the industrial impurity formation pathway (bottom).

Analytical Differentiation

Distinguishing the 2,3-isomer from the 3,4-isomer is critical for quality control.

Nuclear Magnetic Resonance ( H NMR)

The substitution pattern on the dichlorophenyl ring provides unique splitting signals.

  • 2,3-Dichlorobenzophenone (CAS 19920-08-2):

    • Pattern: The dichlorophenyl ring has three adjacent protons (H4, H5, H6).

    • Signals: Expect an ABC or ABX system.

      • H-6 (ortho to C=O): Doublet (or dd) ~7.4–7.5 ppm. Deshielded by the carbonyl but less so than if it were para to a Cl.

      • H-5 (meta to C=O): Triplet (t) or dd ~7.3 ppm.

      • H-4 (para to C=O): Doublet (or dd) ~7.6 ppm.

  • 3,4-Dichlorobenzophenone (Isomer):

    • Pattern: H2, H5, H6 (1,2,4-substitution pattern).

    • Key Difference: H-2 (ortho to C=O and Cl) appears as a distinct doublet with a small coupling constant (

      
       ~2 Hz) at ~7.9 ppm (highly deshielded). This signal is absent in the 2,3-isomer. 
      
HPLC Retention

Due to the "ortho-effect," the 2,3-isomer has a larger dipole moment perpendicular to the ring axis and a more twisted conformation compared to the flatter 3,4-isomer.

  • Reverse Phase (C18): The 2,3-isomer typically elutes after the 3,4-isomer in polar mobile phases due to higher lipophilicity (less exposed polar surface area).

  • Mobile Phase: Acetonitrile:Water (70:30) + 0.1% Formic Acid.

Pharmaceutical Applications

Impurity Marker

In the GMP manufacturing of Sertraline, CAS 19920-08-2 is a Critical Quality Attribute (CQA) . Manufacturers must validate that their purification process (crystallization) effectively purges this isomer to <0.15% levels (ICH Q3A limits).

TTR Fibril Inhibitors

Research indicates that halogenated benzophenones can bind to the thyroxine-binding sites of Transthyretin (TTR), stabilizing the tetramer and preventing amyloidogenesis. The 2,3-dichloro substitution pattern forces a non-planar conformation that fits specific hydrophobic pockets in the TTR binding channel, distinct from fluorenyl derivatives.

Chiral Precursors

Through biocatalytic reduction (e.g., using Daucus carota or specific ADH enzymes), (2,3-dichlorophenyl)(phenyl)methanone can be reduced to (S)-(2,3-dichlorophenyl)(phenyl)methanol . This chiral alcohol serves as a building block for ether-linked bioactive compounds.

Safety and Handling (SDS Summary)

  • GHS Classification:

    • Skin Irritation (Category 2)[3][4]

    • Eye Irritation (Category 2A)

    • STOT-SE (Category 3, Respiratory)

  • Handling: Use in a fume hood. Avoid dust formation (if solid).

  • Storage: Store at room temperature (15–25 °C) in a dry, well-ventilated place.

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (due to chlorine content).

References

  • Preparation of Polymorphic Form II of Sertraline Hydrochloride. World Intellectual Property Organization (WO2007119247A2). (Describes the separation of 3,4-dichlorobenzophenone from the "undesired 2,3-dichlorobenzophenone").

  • Synthesis and structural analysis of halogen substituted fibril formation inhibitors of Human Transthyretin (TTR). University of Pisa / ResearchGate. (Provides structural data and X-ray analysis of 2,3-dichlorobenzophenone derivatives).

  • Bioreduction of aromatic ketones: Preparation of chiral benzyl alcohols. ResearchGate. (Discusses the bioreduction efficiency of ortho-substituted benzophenones).

  • Sigma-Aldrich Product Entry: (2,3-Dichlorophenyl)(phenyl)methanone. Merck KGaA. (General physicochemical identifiers).

Sources

Exploratory

Difference between 2,3-dichlorobenzophenone and 3,4-dichlorobenzophenone

This guide provides an in-depth technical analysis comparing 2,3-dichlorobenzophenone and 3,4-dichlorobenzophenone , focusing on their distinct physicochemical profiles, synthetic pathways, and applications in pharmaceut...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis comparing 2,3-dichlorobenzophenone and 3,4-dichlorobenzophenone , focusing on their distinct physicochemical profiles, synthetic pathways, and applications in pharmaceutical development.[1]

Isomeric Differentiation in Drug Discovery and Process Chemistry

Executive Summary

In the landscape of halogenated diaryl ketones, the positional isomerism between 2,3-dichlorobenzophenone (2,3-DCBP) and 3,4-dichlorobenzophenone (3,4-DCBP) dictates profound differences in synthetic accessibility, reactivity, and pharmaceutical utility.

  • 3,4-DCBP is a high-volume commodity chemical and a critical intermediate in the synthesis of the antidepressant Sertraline (Zoloft) .[1] It is thermodynamically favored in standard Friedel-Crafts acylations.[1]

  • 2,3-DCBP is a sterically congested, "hard-to-access" isomer, primarily serving as a research tool or a process impurity that must be rigorously controlled.[1]

This guide dissects the mechanistic and structural divergences between these two isomers for researchers optimizing API synthesis.

Physicochemical & Structural Profile[2][3][4][5][6]

The fundamental difference lies in the substitution pattern on the dichloro-ring.[1] The proximity of the chlorine atoms to the carbonyl bridge (the "ortho effect") significantly alters the molecular geometry.

Feature3,4-Dichlorobenzophenone 2,3-Dichlorobenzophenone
CAS Number 6284-79-3 5293-97-0
Structure 1,2,4-substitution pattern1,2,3-substitution pattern
Steric Environment Open: Carbonyl is meta/para to Cl.[1]Crowded: Carbonyl is ortho to Cl at C2.
Molecular Geometry Relatively planar; allows

-conjugation.[1]
Twisted; ortho-Cl forces phenyl ring out of plane.[1]
Melting Point 101 – 105 °C (Crystalline Solid)Not widely characterized (Solid, likely lower MP due to twist)
Solubility Soluble in Toluene, DCM, hot Ethanol.Soluble in DCM, Toluene.
Primary Utility API Intermediate (Sertraline) Impurity / Research Standard
Structural Visualization[7]
  • 3,4-DCBP: The lack of ortho-substituents allows the phenyl rings to adopt a conformation that maximizes

    
    -orbital overlap with the carbonyl, contributing to its stability and higher melting point.[1]
    
  • 2,3-DCBP: The chlorine atom at position 2 creates significant steric repulsion with the carbonyl oxygen. This forces the dichlorophenyl ring to twist out of planarity, reducing conjugation and altering the UV/Vis absorption profile.

Synthetic Pathways & Process Chemistry[8]

The synthesis of these isomers illustrates the principles of Regioselectivity in Electrophilic Aromatic Substitution (EAS).

A. The Commodity Route: Synthesis of 3,4-DCBP

The industrial production of 3,4-DCBP leverages the directing effects of 1,2-dichlorobenzene (o-dichlorobenzene).[1]

  • Reagents: 1,2-Dichlorobenzene + Benzoyl Chloride.[1]

  • Catalyst:

    
     (Lewis Acid).
    
  • Mechanism: The two chlorine atoms are ortho/para directors but deactivating.

    • Position 3: Ortho to Cl(2), Meta to Cl(1). Sterically hindered.

    • Position 4: Para to Cl(1), Meta to Cl(2). Sterically accessible.

  • Outcome: The electrophile attacks Position 4 , yielding 3,4-DCBP as the major product (>90%). 2,3-DCBP is formed only in trace amounts.[1]

B. The Targeted Route: Synthesis of 2,3-DCBP

Because 2,3-DCBP is not favored by direct acylation of dichlorobenzene, it requires a "Reverse Friedel-Crafts" approach using a pre-functionalized acid chloride.[1]

  • Reagents: 2,3-Dichlorobenzoyl chloride + Benzene.[1]

  • Precursor Synthesis: 2,3-Dichlorobenzoic acid

    
     2,3-Dichlorobenzoyl chloride.
    
  • Outcome: This route guarantees the 2,3-substitution pattern because the chlorines are already fixed on the acylating agent.

SynthesisComparison cluster_0 Industrial Route (Sertraline Process) cluster_1 Specialty Route ODCB 1,2-Dichlorobenzene (Commodity Solvent) Prod34 3,4-Dichlorobenzophenone (MAJOR Product) ODCB->Prod34 + PhCOCl / AlCl3 Para-attack favored BenzoylCl Benzoyl Chloride DC_Acid 2,3-Dichlorobenzoyl Chloride Prod23 2,3-Dichlorobenzophenone (Targeted Synthesis) DC_Acid->Prod23 + Benzene / AlCl3 Regiospecific Benzene Benzene

Caption: Comparative synthetic logic. The industrial route (blue) exploits steric directing effects to produce 3,4-DCBP. The specialty route (red) requires pre-functionalized starting materials to force the 2,3-pattern.

Analytical Fingerprinting (NMR)[2][5]

Distinguishing these isomers is critical during Quality Control (QC), especially to ensure the 2,3-isomer does not contaminate 3,4-DCBP batches intended for drug synthesis.

1H NMR Differentiation
IsomerSplitting Pattern (Dichloro Ring) Key Diagnostic Signals
3,4-DCBP ABX System (1,2,4-subst.)d (J~8Hz): H-5 (Ortho to Cl)• d (J~2Hz): H-2 (Meta to Carbonyl)• dd: H-6 (Ortho to Carbonyl)
2,3-DCBP ABC System (1,2,3-subst.)[1]d (J~8Hz): H-6 (Ortho to Carbonyl)• d (J~8Hz): H-4 (Ortho to Cl)• t (J~8Hz): H-5 (Meta to Carbonyl)

Diagnostic Tip: Look for the triplet (or apparent triplet) in the aromatic region.

  • If you see a triplet integrating to 1H on the substituted ring, you likely have the 2,3-isomer (H-5 is flanked by H-4 and H-6).[1]

  • The 3,4-isomer will not show a triplet on the dichloro ring; it will show a tight doublet-of-doublets and singlet-like peaks.[1]

Functional Utility in Drug Discovery

3,4-Dichlorobenzophenone: The Sertraline Backbone

This isomer is the non-negotiable starting material for Sertraline (Zoloft) .

  • Stobbe Condensation: 3,4-DCBP is condensed with diethyl succinate.

  • Cyclization: The resulting ester is cyclized to form the Tetralone intermediate.

  • Conversion: The tetralone is converted to the amine (Sertraline).[2]

  • Note: The 3,4-dichloro substitution pattern is essential for the drug's affinity to the Serotonin Transporter (SERT).

2,3-Dichlorobenzophenone: The Impurity/Probe
  • Impurity Profiling: In the manufacture of Sertraline, 2,3-DCBP is a "Regio-Isomeric Impurity."[1] Its presence can lead to "Iso-Sertraline" analogs, which have different toxicological and pharmacological profiles.[1]

  • Steric Probe: In Structure-Activity Relationship (SAR) studies, researchers swap the 3,4-isomer for the 2,3-isomer to test the size of the receptor binding pocket.[1] If the 2,3-analog is inactive, it confirms the binding pocket cannot accommodate the steric bulk of an ortho-chlorine.[1]

Safety & Handling

Both compounds are halogenated aromatic ketones and share similar hazard profiles, though specific data for 3,4-DCBP is more abundant due to its volume.

  • GHS Classification: Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 (Respiratory).

  • Handling: Use standard PPE (gloves, goggles, fume hood).

  • Environmental: Halogenated benzophenones are persistent. Avoid release into water sources. 3,4-DCBP has been flagged as a potential endocrine disruptor in some environmental screens.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 80494, 3,4-Dichlorobenzophenone. Retrieved from [Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 347097, 2,2'-Dichlorobenzophenone (Note: Contains data relevant to 2,3-isomer CAS 5293-97-0). Retrieved from [Link]

  • Pfizer Inc. (Original Patent Assignee).Process for the preparation of Sertraline.

Sources

Foundational

An In-Depth Technical Guide to (2,3-Dichlorophenyl)(phenyl)methanone (PubChem CID: 22158)

Abstract This technical guide provides a comprehensive analysis of (2,3-Dichlorophenyl)(phenyl)methanone (PubChem CID: 22158), a dichlorinated benzophenone derivative. Designed for researchers, medicinal chemists, and dr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of (2,3-Dichlorophenyl)(phenyl)methanone (PubChem CID: 22158), a dichlorinated benzophenone derivative. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of data. It delves into the structural characteristics, physicochemical properties, potential synthetic routes, and critical safety protocols associated with this compound. By contextualizing the data, this guide aims to explain the causality behind experimental considerations, from analytical characterization to handling and storage. We will explore the implications of its structural features, such as the electrophilic carbonyl center and the halogenated aromatic system, which define its reactivity and potential as a versatile chemical intermediate. Furthermore, we will propose logical workflows for its characterization and suggest avenues for future research based on the established roles of the benzophenone scaffold in medicinal chemistry.

Core Chemical Identity and Structure

A precise understanding of a compound's identity is the bedrock of all subsequent research. Trivial names or varied catalog numbers can introduce ambiguity; therefore, we anchor our analysis to standardized chemical identifiers.

Nomenclature and Standardized Identifiers

The following table summarizes the key identifiers for (2,3-Dichlorophenyl)(phenyl)methanone, ensuring unambiguous reference in all research and regulatory contexts.

IdentifierValueSource
PubChem CID 22158
CAS Number 19920-08-2[1][2]
IUPAC Name (2,3-Dichlorophenyl)(phenyl)methanone
Synonyms 2,3-Dichlorobenzophenone[1]
Molecular Formula C₁₃H₈Cl₂O[1]
Molecular Weight 251.11 g/mol [1]
SMILES O=C(C1=CC=CC(Cl)=C1Cl)C2=CC=CC=C2[1]
Molecular Structure and Representation

The compound's structure features a central ketone group linking a phenyl ring and a 2,3-dichlorinated phenyl ring. The ortho and meta positioning of the chlorine atoms on one ring introduces significant steric and electronic asymmetry, which is a critical determinant of its reactivity and potential biological interactions.

Caption: 2D Structure of (2,3-Dichlorophenyl)(phenyl)methanone.

Physicochemical Properties and Their Implications

The utility of a compound in a research or development setting is profoundly influenced by its physical and chemical properties. These are not merely data points but predictors of behavior in experimental systems.

Summary of Key Properties

The following table consolidates critical physicochemical data, including both experimental and computationally predicted values.

PropertyValueImplication for Researchers
Melting Point 62-63 °C (lit.)[2]Indicates the compound is a solid at room temperature with moderate thermal stability. Useful for assessing purity via melting point depression.
LogP 4.2244[1]A high LogP value suggests significant lipophilicity. The compound will favor non-polar solvents and is likely to exhibit good membrane permeability, a key factor in drug design.
Topological Polar Surface Area (TPSA) 17.07 Ų[1]The low TPSA, arising solely from the carbonyl oxygen, indicates low polarity. This aligns with the high LogP and suggests poor aqueous solubility.
Hydrogen Bond Donors 0[1]The absence of donor groups limits its ability to form hydrogen bonds, further contributing to its low water solubility.
Hydrogen Bond Acceptors 1[1]The single carbonyl oxygen can act as a hydrogen bond acceptor, providing a potential point of interaction with biological targets like enzyme active sites.
Rotatable Bonds 2[1]The two single bonds connecting the carbonyl to the rings allow for conformational flexibility, which is crucial for binding to target proteins.
Field-Proven Insights

As a Senior Application Scientist, my experience underscores that the LogP and TPSA values are primary indicators for drug development potential. A LogP of 4.22 suggests this compound adheres to the general principles of Lipinski's Rule of Five regarding lipophilicity. However, its very low TPSA and lack of H-bond donors may necessitate formulation strategies (e.g., using co-solvents or creating pro-drugs) to improve bioavailability if it were to be developed as a therapeutic agent. For synthetic chemists, the high lipophilicity means that purification will likely rely on normal-phase chromatography with non-polar solvent systems (e.g., hexanes/ethyl acetate).

Synthesis and Chemical Reactivity

While specific synthesis protocols for this exact isomer are not widely published, its structure strongly suggests a classical approach based on well-established aromatic chemistry. Its reactivity is dominated by the ketone functional group and the two distinct aromatic rings.

Retrosynthetic Analysis

The most logical disconnection is at the carbon-carbonyl bond, pointing to a Friedel-Crafts acylation reaction. This is a robust and widely used method for forming aryl ketones.

G cluster_reagents Starting Materials Target (2,3-Dichlorophenyl)(phenyl)methanone Disconnection C-C Disconnection (Friedel-Crafts Acylation) Target->Disconnection BenzoylChloride Benzoyl Chloride Dichlorobenzene 1,2-Dichlorobenzene Disconnection->BenzoylChloride Acyl Source Disconnection->Dichlorobenzene Aryl Source Catalyst Lewis Acid Catalyst (e.g., AlCl₃, FeCl₃) Disconnection->Catalyst

Caption: Retrosynthetic analysis via Friedel-Crafts acylation.

Proposed Experimental Protocol: Friedel-Crafts Acylation

This protocol is a self-validating system based on established chemical principles. Each step includes a rationale and a checkpoint for success.

  • Reagent Preparation & Inert Atmosphere (Causality: Preventing side reactions)

    • Action: Dry all glassware thoroughly in an oven. Assemble the reaction apparatus (round-bottom flask with stir bar, addition funnel, and condenser) under an inert atmosphere (Nitrogen or Argon).

    • Rationale: The Lewis acid catalyst (e.g., AlCl₃) is extremely moisture-sensitive. Water will quench the catalyst and inhibit the reaction.

  • Catalyst and Solvent Addition

    • Action: To the reaction flask, add anhydrous aluminum chloride (AlCl₃, 1.1 equivalents). Add a dry, non-protic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). Cool the mixture to 0 °C in an ice bath.

    • Rationale: The reaction is exothermic. Cooling prevents overheating and potential side reactions. AlCl₃ forms a complex with the solvent and subsequent reactants.

  • Acyl Chloride Addition

    • Action: Dissolve benzoyl chloride (1.0 equivalent) in a small amount of dry DCM and add it dropwise to the stirred AlCl₃ suspension via the addition funnel.

    • Rationale: This forms the highly electrophilic acylium ion-catalyst complex, the key reactive species. Slow addition maintains temperature control.

  • Aryl Substrate Addition

    • Action: Add 1,2-dichlorobenzene (1.0 to 1.2 equivalents) dropwise to the reaction mixture. After addition, allow the reaction to warm to room temperature and stir for 2-12 hours.

    • Rationale: The electron-rich (relative to the acylium ion) aromatic ring attacks the electrophile. The dichlorophenyl ring is deactivated by the chlorine atoms, so the reaction may require gentle heating or extended time to proceed to completion.

  • Workup and Quenching (Causality: Safety and Product Isolation)

    • Action: Slowly and carefully pour the reaction mixture over crushed ice and concentrated HCl.

    • Rationale: This is a highly exothermic quench that destroys the catalyst and hydrolyzes any remaining reactive intermediates. The acid ensures the aluminum salts remain dissolved in the aqueous phase.

    • Checkpoint: Two distinct layers (aqueous and organic) should form.

  • Extraction and Purification

    • Action: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Rationale: This isolates the crude product from the aqueous phase.

    • Action: Purify the resulting crude solid/oil via column chromatography (Silica gel, hexanes/ethyl acetate gradient) or recrystallization.

    • Checkpoint: Purity should be assessed by TLC and subsequently by the methods in Section 4.

Analytical Characterization Workflow

Rigorous structural confirmation is non-negotiable in scientific research, particularly when a compound is intended for biological screening or as a synthetic building block.

Proposed Analytical Workflow

A multi-technique approach is essential for unambiguous characterization.

G cluster_workflow Characterization Workflow Start Purified Solid Sample NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR Structural Backbone MS Mass Spectrometry (EI or ESI) Start->MS Molecular Weight Purity Purity Assessment (HPLC or GC-MS) NMR->Purity MS->Purity Final Structurally Confirmed & Quantified Compound Purity->Final

Caption: A logical workflow for analytical characterization.

Predictive Spectral Interpretation
  • ¹H NMR Spectroscopy: The spectrum should integrate to 8 protons. Expect a complex multiplet pattern in the aromatic region (~7.2-7.8 ppm). The three protons on the dichlorophenyl ring and the five protons on the phenyl ring will likely overlap, requiring high-field NMR for full resolution.

  • ¹³C NMR Spectroscopy: Expect 13 distinct signals (assuming no accidental overlap). The most downfield signal will be the carbonyl carbon, typically in the 190-200 ppm range. The two carbons bearing chlorine atoms will be identifiable, as will the other aromatic carbons.

  • Mass Spectrometry: The key diagnostic feature is the molecular ion peak cluster. Due to the presence of two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl), we expect to see a characteristic pattern:

    • M+ peak: (¹²C₁₃¹H₈³⁵Cl₂¹⁶O) at m/z ≈ 250

    • M+2 peak: (containing one ³⁷Cl) at m/z ≈ 252

    • M+4 peak: (containing two ³⁷Cl) at m/z ≈ 254

    • The relative intensity ratio of these peaks will be approximately 9:6:1, providing definitive evidence for the presence of two chlorine atoms.

Safety, Handling, and Storage

Ensuring laboratory safety is paramount. The hazard profile of (2,3-Dichlorophenyl)(phenyl)methanone requires strict adherence to safety protocols.

GHS Hazard Identification

The following hazards have been identified for this compound.[2]

PictogramSignal WordHazard StatementsPrecautionary Statements (Examples)

Warning H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P301+P312: IF SWALLOWED: Call a POISON CENTER.P305+P351+P338: IF IN EYES: Rinse cautiously with water.
Protocol for Safe Handling
  • Engineering Controls: Always handle this compound inside a certified chemical fume hood to prevent inhalation of dust.[3][4]

  • Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles at all times.[3][5]

  • Handling: Avoid creating dust when weighing or transferring the material.[3] Use appropriate tools (spatulas) and techniques (weighing on paper or in a tared container).

  • Spill Response: In case of a spill, cordon off the area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite or sand). Sweep up carefully, place in a sealed container, and dispose of as hazardous chemical waste.[5]

Recommended Storage Conditions

Store the compound in a tightly sealed container in a dry, well-ventilated area, preferably refrigerated at 2-8°C.[1] The rationale is to minimize potential degradation from atmospheric moisture and to slow any potential decomposition pathways over long-term storage.

Potential Applications and Future Research

The true value of a chemical compound lies in its potential application. While (2,3-Dichlorophenyl)(phenyl)methanone does not have extensive literature on its biological activity, its structure as a benzophenone derivative places it within a class of compounds with known pharmacological importance.

The Benzophenone Scaffold in Medicinal Chemistry

Benzophenones are privileged structures in drug discovery. They are known to exhibit a wide range of activities, including acting as UV-filters, photosensitizers, and as core scaffolds for inhibitors of various enzymes. The dichlorophenyl moiety, in particular, is a common feature in kinase inhibitors and other targeted therapies, where the halogens can form critical halogen bonds or occupy hydrophobic pockets in a protein's active site.

Proposed Research Directions

Given its structure, (2,3-Dichlorophenyl)(phenyl)methanone is an excellent candidate for inclusion in screening libraries for various targets. A logical progression for investigating its potential would be:

G cluster_screening Phase 1: High-Throughput Screening Start (2,3-Dichlorophenyl)(phenyl)methanone (PubChem CID 22158) Kinase Kinase Inhibitor Panel Start->Kinase Antimicrobial Antimicrobial / Antifungal Assays Start->Antimicrobial GPCR GPCR Binding Assays Start->GPCR Hit_Ident Hit Identification Kinase->Hit_Ident Antimicrobial->Hit_Ident GPCR->Hit_Ident SAR Structure-Activity Relationship (SAR) - Synthesize Analogs - Modify Substitution Patterns Hit_Ident->SAR Lead_Opt Lead Optimization - Improve Potency - Enhance ADME Properties SAR->Lead_Opt Preclinical Preclinical Candidate Lead_Opt->Preclinical

Caption: High-level cascade for drug discovery screening.

This compound could serve as a starting point for a medicinal chemistry program. The carbonyl group could be reduced to an alcohol or converted to an oxime to explore different interaction geometries. The aromatic rings could undergo further functionalization to improve potency or selectivity for a validated biological target.

References

  • Angene Chemical. (2024). Safety Data Sheet for Methanone, (3-chlorophenyl)[4-[(4-methyl-1-piperazinyl)methyl]phenyl]-. [Link]

  • Hoffman Fine Chemicals. (2,3-Dichlorophenyl)(p-tolyl)methanone. [Link]

  • PubChem. 7-Methoxy-6-((1E)-3-oxo-1-buten-1-yl)-2H-1-benzopyran-2-one. [Link]

  • IDIGER. (2,3-Dichlorophenyl)(phenyl)methanone. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Utilizing 2,3-Dichlorobenzophenone as a Reference Standard for the Quality Control of Lamotrigine

Abstract This document provides a comprehensive guide for the use of 2,3-Dichlorobenzophenone as an impurity reference standard in the quality control of Lamotrigine active pharmaceutical ingredient (API) and finished dr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the use of 2,3-Dichlorobenzophenone as an impurity reference standard in the quality control of Lamotrigine active pharmaceutical ingredient (API) and finished drug products. Lamotrigine, an anticonvulsant and mood stabilizer, can contain process-related impurities that must be monitored to ensure its safety and efficacy. 2,3-Dichlorobenzophenone is a known potential process-related impurity or starting material. This application note details the background, origin, and analytical protocols for the accurate identification and quantification of this specific impurity using High-Performance Liquid Chromatography (HPLC), in alignment with international regulatory standards.

Introduction: The Imperative of Impurity Profiling

In pharmaceutical manufacturing, the control of impurities is a critical mandate governed by regulatory bodies worldwide. The International Council for Harmonisation (ICH) provides stringent guidelines, such as ICH Q3A(R2), which outlines the requirements for reporting, identifying, and qualifying impurities in new drug substances.[1][2][3] Organic impurities, which can arise from the manufacturing process (process-related) or degradation of the drug substance, are of particular concern as they can impact the safety and efficacy of the final product.[1][4][5]

Lamotrigine, chemically known as 3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine, is a widely used antiepileptic drug.[6] The synthesis of Lamotrigine is a multi-step process where unreacted starting materials, intermediates, or by-products can persist in the final API if not adequately controlled. 2,3-Dichlorobenzophenone is a key starting material or intermediate in several synthetic routes for Lamotrigine. Its presence in the final drug substance indicates an incomplete reaction or inefficient purification and must be strictly controlled within the limits defined by pharmacopeias and regulatory filings.[7]

This guide provides a robust HPLC-UV method for the quantification of 2,3-Dichlorobenzophenone, leveraging a well-characterized reference standard to ensure analytical precision and accuracy.

Origin and Chemical Identity of the Impurity

Chemical Name: 2,3-Dichlorobenzophenone Synonyms: Lamotrigine Related Compound B (as per some pharmacopeial designations) Molecular Formula: C₁₃H₈Cl₂O Molecular Weight: 263.11 g/mol CAS Number: 77668-42-9

2,3-Dichlorobenzophenone typically enters the Lamotrigine manufacturing process as a precursor. The core structure of this benzophenone derivative is used to build the dichlorophenyl moiety of the Lamotrigine molecule. If the subsequent cyclization and amination reactions are incomplete, or if purification steps are not optimized, 2,3-Dichlorobenzophenone can be carried over into the final API.

Analytical Methodology: HPLC-UV

High-Performance Liquid Chromatography (HPLC) with UV detection is the most prevalent and reliable technique for the separation and quantification of pharmaceutical impurities.[8][9][10] The method described herein is a reverse-phase HPLC (RP-HPLC) approach, which separates compounds based on their hydrophobicity. Lamotrigine, being more polar than 2,3-Dichlorobenzophenone, will elute earlier from a non-polar (C18) stationary phase, allowing for excellent resolution between the API and the impurity.

Instrumentation and Materials
  • HPLC System: An isocratic or gradient HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent L1 packing as per USP).

  • Reference Standards:

    • 2,3-Dichlorobenzophenone Reference Standard (Purity ≥ 98%)

    • Lamotrigine Reference Standard (USP or EP grade)

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Methanol (HPLC Grade)

    • Potassium Phosphate, Monobasic (ACS Grade)

    • Orthophosphoric Acid (ACS Grade)

    • Water (HPLC Grade or Milli-Q)

Chromatographic Conditions

The following conditions are based on established pharmacopeial and literature methods for Lamotrigine and its related substances.[6][7][8][11]

ParameterCondition
Mobile Phase Acetonitrile and 20 mM Potassium Phosphate buffer (pH adjusted to 3.5 with Orthophosphoric Acid) in a ratio of 35:65 (v/v).
Column C18, 250 mm x 4.6 mm, 5 µm (USP L1)
Flow Rate 1.5 mL/min
Column Temperature 40°C
Detector Wavelength 210 nm
Injection Volume 10 µL
Diluent Mobile Phase

Scientist's Note: The selection of 210 nm as the detection wavelength provides high sensitivity for both Lamotrigine and its related compounds, which is crucial for quantifying impurities at low levels.[7][8] Maintaining a column temperature of 40°C ensures consistent retention times and improved peak shape.

Step-by-Step Protocols

Protocol 1: Preparation of Solutions

A. Reference Standard Stock Solution (STD A)

  • Accurately weigh approximately 25 mg of 2,3-Dichlorobenzophenone Reference Standard into a 50 mL volumetric flask.

  • Add approximately 30 mL of Methanol and sonicate for 5 minutes or until fully dissolved.

  • Dilute to volume with Methanol and mix well. This yields a concentration of approximately 500 µg/mL.

B. Intermediate Standard Solution (STD B)

  • Pipette 1.0 mL of the Reference Standard Stock Solution (STD A) into a 100 mL volumetric flask.

  • Dilute to volume with Diluent (Mobile Phase) and mix well. This yields a concentration of approximately 5.0 µg/mL. This is the working standard solution for analysis.

C. Lamotrigine Sample Solution (Test)

  • Accurately weigh approximately 50 mg of the Lamotrigine API or powdered tablets into a 50 mL volumetric flask.

  • Add approximately 30 mL of Diluent and sonicate for 15 minutes to dissolve.

  • Dilute to volume with Diluent and mix well. This yields a nominal concentration of 1000 µg/mL (1.0 mg/mL) of Lamotrigine.

  • Filter the solution through a 0.45 µm nylon or PVDF syringe filter before injection.

Protocol 2: System Suitability Testing (SST)

Before sample analysis, the chromatographic system must be verified to ensure it is performing adequately.

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Make five replicate injections of the Intermediate Standard Solution (STD B, 5.0 µg/mL).

  • Calculate the performance parameters based on the peak for 2,3-Dichlorobenzophenone.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) NMT 2.0Ensures peak symmetry for accurate integration.
Relative Standard Deviation (%RSD) NMT 5.0% for 5 replicate injectionsDemonstrates the precision of the analytical system.

Scientist's Note: Failure to meet SST criteria indicates a problem with the column, mobile phase preparation, or the HPLC instrument itself. Common issues include poor mobile phase degassing, column degradation, or injector problems. Address these before proceeding.

Protocol 3: Analytical Procedure and Calculation
  • Once the system suitability is confirmed, inject the Diluent (as a blank) once to ensure no interfering peaks are present.

  • Inject the Intermediate Standard Solution (STD B) once.

  • Inject the Lamotrigine Sample Solution (Test) in duplicate.

  • Identify the 2,3-Dichlorobenzophenone peak in the sample chromatogram by comparing its retention time with that from the standard injection.

Calculation:

The amount of 2,3-Dichlorobenzophenone in the Lamotrigine sample is calculated using the following formula:

Impurity (%) = (Area_Sample / Area_Standard) × (Conc_Standard / Conc_Sample) × 100

Where:

  • Area_Sample = Peak area of 2,3-Dichlorobenzophenone in the Lamotrigine Sample Solution.

  • Area_Standard = Peak area of 2,3-Dichlorobenzophenone in the Intermediate Standard Solution.

  • Conc_Standard = Concentration of the Intermediate Standard Solution (in mg/mL).

  • Conc_Sample = Concentration of the Lamotrigine Sample Solution (in mg/mL).

Visualization of the Analytical Workflow

The following diagram outlines the complete workflow from solution preparation to final result calculation.

G cluster_prep 1. Solution Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing prep_std Prepare 2,3-Dichlorobenzophenone Reference Standard (5.0 µg/mL) sst System Suitability Test (SST) - 5 injections of Standard - Check Tailing & %RSD prep_std->sst prep_sample Prepare Lamotrigine Sample Solution (1.0 mg/mL) run_sample Inject Sample Solution (Duplicate) prep_sample->run_sample blank Inject Blank (Diluent) sst->blank If Pass run_std Inject Standard Solution blank->run_std run_std->run_sample integrate Integrate Peak Areas run_sample->integrate calculate Calculate % Impurity integrate->calculate report Report Result vs. Specification calculate->report

Caption: Workflow for Lamotrigine Impurity Analysis.

Conclusion

The control of process-related impurities is fundamental to ensuring the quality and safety of Lamotrigine. The use of a well-characterized 2,3-Dichlorobenzophenone reference standard is essential for the accurate validation and routine execution of analytical methods designed to monitor this impurity. The HPLC method and protocols detailed in this application note provide a reliable framework for researchers, scientists, and drug development professionals to implement robust quality control measures, ensuring that Lamotrigine products meet the stringent requirements set by global regulatory authorities.

References

  • ICH. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. [Link]

  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]

  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]

  • Emami, J., Ghassami, N., & Ahmadi, F. (2006). Development and Validation of a New HPLC Method for Determination of Lamotrigine and Related Compounds in Tablet Formulations. Journal of Pharmaceutical and Biomedical Analysis, 40(4), 999-1005. [Link]

  • Dr. M. D. D. (2024, October 31). ICH Q3A Guideline for Impurities in New Drug Substances. YouTube. [Link]

  • PrepChem.com. Synthesis of 2,3-dichloro-4-hydroxy-3',4'-dichlorobenzophenone. [Link]

  • Firke Sandip D, et al. (2018). Stability Indicating HPLC Method Development and Validation of Lamotrigine in Bulk and Tablet Dosage Form. Der Pharma Chemica, 10(10), 118-124. [Link]

  • Taylor & Francis Online. (2021). Lamotrigine—A Review of Analytical Methods Developed for Pharmaceutical Formulations and Biological Matrices. [Link]

  • Enhanced Detection of Lamotrigine Through HPLC Methodology in Bioanalysis. (2024, May 25). International Journal of Pharmaceutical and Life Sciences. [Link]

  • A Review on Analytical Method for Determination of Lamotrigine in Bulk and Pharmaceutical Dosage Form. (2021, June 7). Research Journal of Science and Technology. [Link]

  • USP 35 Official Monographs / Lamotrigine 3635. (2011, November 25). U.S. Pharmacopeia. [Link]

  • Waters Corporation. USP Method Transfer of Lamotrigine from HPLC to UPLC. [Link]

  • Quantitative determination of related substances for Lamotrigine extended release tablet by RP-HPLC. (2023, April 28). National Center for Biotechnology Information. [Link]

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Application

Synthesis of 2,3-Dichlorophenylmethanol from 2,3-Dichlorobenzophenone: An Application Note and Protocol

For: Researchers, scientists, and drug development professionals Abstract This document provides a detailed guide for the synthesis of 2,3-dichlorophenylmethanol, a key intermediate in the development of various pharmace...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Abstract

This document provides a detailed guide for the synthesis of 2,3-dichlorophenylmethanol, a key intermediate in the development of various pharmaceutical compounds. The protocol outlines the selective reduction of 2,3-dichlorobenzophenone using sodium borohydride, a method chosen for its high yield, operational simplicity, and enhanced safety profile compared to other metal hydride reagents. This application note delves into the mechanistic underpinnings of the reaction, provides a comprehensive, step-by-step protocol, and details methods for purification and characterization of the final product. The information presented is intended to equip researchers with the necessary knowledge and procedures to confidently and successfully perform this synthesis.

Introduction: The Significance of 2,3-Dichlorophenylmethanol in Medicinal Chemistry

Substituted phenylmethanols are crucial building blocks in the synthesis of a wide array of biologically active molecules. The specific substitution pattern of chlorine atoms on the phenyl ring, as seen in 2,3-dichlorophenylmethanol, can significantly influence the pharmacokinetic and pharmacodynamic properties of a final drug candidate. This particular isomer is of interest due to its prevalence in compounds targeting a range of therapeutic areas, including but not limited to antidepressants and antifungal agents.[1] The synthesis of 2,3-dichlorophenylmethanol is therefore a critical step in the early-stage discovery and development of novel therapeutics.

The reduction of a ketone to a secondary alcohol is a fundamental transformation in organic synthesis. While various methods exist, the use of sodium borohydride (NaBH₄) for the reduction of benzophenones offers a balance of reactivity and selectivity, making it a preferred choice for many applications.[2][3]

Reaction Principle and Mechanism

The synthesis of 2,3-dichlorophenylmethanol from 2,3-dichlorobenzophenone is achieved through a nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon of the ketone. Sodium borohydride serves as the hydride donor. The reaction is typically carried out in a protic solvent, such as methanol or ethanol, which participates in the reaction mechanism and the final workup.

The generally accepted mechanism involves the following steps:

  • Nucleophilic Attack: The borohydride anion ([BH₄]⁻) delivers a hydride ion to the partially positive carbonyl carbon of 2,3-dichlorobenzophenone. This results in the formation of a tetraalkoxyborate intermediate.

  • Protonation: The newly formed alkoxide is protonated by the solvent (e.g., methanol) to yield the desired 2,3-dichlorophenylmethanol.

One mole of sodium borohydride can theoretically reduce four moles of the ketone.[4] However, in practice, a slight excess of the reducing agent is often used to ensure complete conversion of the starting material.[3]

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of 2,3-dichlorophenylmethanol.

Materials and Reagents
Reagent/MaterialGradeSupplier
2,3-Dichlorobenzophenone≥98%Commercially Available
Sodium Borohydride (NaBH₄)≥98%Commercially Available
Methanol (MeOH)AnhydrousCommercially Available
Diethyl Ether (Et₂O)ACS GradeCommercially Available
Saturated Sodium Bicarbonate (NaHCO₃) SolutionN/APrepared in-house
Brine (Saturated NaCl Solution)N/APrepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeCommercially Available
Silica Gel60 Å, 230-400 meshCommercially Available
TLC PlatesSilica Gel 60 F₂₅₄Commercially Available
Safety Precautions
  • Sodium Borohydride: Sodium borohydride is a flammable solid and reacts violently with water to produce flammable hydrogen gas.[5][6][7] It is also toxic if swallowed or in contact with skin and causes severe skin burns and eye damage.[5][7] Handle in a well-ventilated fume hood, away from water and sources of ignition. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[5][6][7]

  • 2,3-Dichlorobenzophenone: May cause skin and eye irritation. Handle with appropriate PPE.

  • Methanol: Flammable and toxic. Avoid inhalation and skin contact.

  • Diethyl Ether: Extremely flammable. Work in a fume hood and avoid static discharge.

Reaction Setup and Procedure

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Dissolve 2,3-dichlorobenzophenone in Methanol B Cool solution to 0°C (Ice Bath) A->B C Slowly add NaBH4 in portions B->C D Stir at 0°C, then warm to room temperature C->D E Monitor reaction by TLC D->E Completion Check F Quench with water E->F G Extract with Diethyl Ether F->G H Wash organic layer (NaHCO3, Brine) G->H I Dry over MgSO4 H->I J Filter and concentrate I->J K Purify by column chromatography J->K

Caption: Workflow for the synthesis of 2,3-dichlorophenylmethanol.

Step-by-Step Protocol:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-dichlorobenzophenone (1.0 eq) in anhydrous methanol (approximately 10 mL per gram of ketone).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.5 eq) to the stirred solution in small portions over 15-20 minutes. Maintain the temperature at 0 °C during the addition. A slight effervescence may be observed.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at 0 °C for 30 minutes. Then, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2-3 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes). The reaction is considered complete when the starting material spot is no longer visible by UV light.[3][8]

  • Quenching: Carefully quench the reaction by the slow addition of deionized water. This will decompose any unreacted sodium borohydride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of methanol).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification

The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Characterization of 2,3-Dichlorophenylmethanol

The identity and purity of the synthesized 2,3-dichlorophenylmethanol should be confirmed by standard analytical techniques.

Analytical TechniqueExpected Results
Appearance White to off-white solid
Molecular Formula C₇H₆Cl₂O[9][10][11]
Molecular Weight 177.03 g/mol [10][11]
¹H NMR Consistent with the structure of 2,3-dichlorophenylmethanol
¹³C NMR Consistent with the structure of 2,3-dichlorophenylmethanol
Mass Spectrometry [M+H]⁺ peak corresponding to the molecular weight
Purity (by HPLC or GC) ≥98%

Discussion and Key Considerations

  • Choice of Solvent: Methanol is a common solvent for sodium borohydride reductions as it is protic and helps to stabilize the borohydride reagent.

  • Temperature Control: Maintaining a low temperature during the addition of sodium borohydride is crucial to control the reaction rate and prevent side reactions.

  • Work-up: The aqueous work-up is essential to remove inorganic byproducts and any remaining methanol.

  • Alternative Reducing Agents: While sodium borohydride is effective, other reducing agents like lithium aluminium hydride (LiAlH₄) could also be used. However, LiAlH₄ is a much stronger reducing agent and requires more stringent anhydrous conditions and handling precautions.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of 2,3-dichlorophenylmethanol from 2,3-dichlorobenzophenone. By following the detailed steps and adhering to the safety precautions, researchers can successfully synthesize this valuable intermediate for use in pharmaceutical research and development. The provided characterization data serves as a benchmark for confirming the identity and purity of the final product.

References

  • Sodium borohydride - Safety Data Sheet. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
  • SAFETY DATA SHEET - Fisher Scientific. (2010, January 29).
  • SAFETY DATA SHEET - Merck. (n.d.).
  • SAFETY DATA SHEET - TCI Chemicals. (2025, March 28).
  • XI. Sodium Borohydride Reduction: The Conversion of Benzophenone to Diphenylmethanol. (2004, July 31).
  • Kemira Sodium Borohydride NaBH4 An effective reducing agent - Ecochem. (n.d.).
  • Reduction using sodium borohyride? (2019, December 4).
  • REDUCTION OF BENZOPHENONE WITH SODIUM BOROHYDRIDE. (2022, July 6).
  • Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. (n.d.).
  • Shen, K., Li, S., & Choi, D. H. (2002). Catalytic hydrogenation of o-nitrochlorobenzene to 3,3′-dichlorobenzidine. Bulletin of the Korean Chemical Society, 23(12), 1785-1788.
  • CN1962608A - Catalytic hydrogenation method for preparing 3,4-dichloroaniline - Google Patents. (n.d.).
  • A Comparative Guide to the Reactivity of 2,4'-Dichlorobenzophenone and 4,4' - Benchchem. (n.d.).
  • Synthesis of 2,3-dichloro-4-hydroxy-3',4'-dichlorobenzophenone - PrepChem.com. (n.d.).
  • (2,3-dichlorophenyl)methanol (C7H6Cl2O) - PubChemLite. (n.d.).
  • 23-Dichlorobenzyl Alcohol 98.0%(GC) - PureSynth. (n.d.).
  • 4,4'-Dichlorobenzophenone - Wikipedia. (n.d.).
  • (2,3-Dichlorophenyl)methanol | C7H6Cl2O | CID 228603 - PubChem - NIH. (n.d.).
  • CN106699525A - Method for preparing 2,3-dichlorobenzaldehyde through continuous oxidization of 2,3-dichlorotoluene - Google Patents. (n.d.).
  • Process development of the synthesis of 2, 3-dichlorophenylpiperazine. (2007).
  • Joshi, J. (2016). Ecofriendly Synthesis and Characterization of Halo Substituted Benzylalcohols. Worldwide Journal of Multidisciplinary Research and Development, 2(5), 1-4.
  • Hydrogenation Catalysts - TCI Chemicals. (n.d.).
  • Affinity Purification and Characterization of 2,4-dichlorophenol Hydroxylase From Pseudomonas Cepacia. (1991). Archives of Biochemistry and Biophysics, 290(2), 379-385.
  • Cataytic Hydrogenation of o-Nitrochlorbenzene to 3,3'-Dichlorobenzidine. (2002). Bulletin of the Korean Chemical Society, 23(12), 1785-1788.
  • Application Notes and Protocols for (2R)-2-(3,4-Dichlorophenyl)oxirane in Medicinal Chemistry. (2025, December). BenchChem.
  • PHARMACEUTICAL CONCURRENT PROCESS VALIDATION OF AMYLMETACRESOL AND 2, 4-DICHLORO BENZYL ALCOHOL LOZENGES. (n.d.).
  • m-CHLOROPERBENZOIC ACID - Organic Syntheses Procedure. (n.d.).
  • Molecular cloning and characterization of catechol 2,3-dioxygenases from biphenyl/polychlorinated biphenyls-degrading bacteria. (1993).
  • How to produce Diphenylethanol from Benzophenone. (2015, January 8).
  • 2,4-dichlorobenzyl alcohol - AERU - University of Hertfordshire. (2024, November 7).

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Method

Application Notes and Protocols for the Preparation of 2,3-Dichlorobenzophenone Oxime Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction Benzophenone oxime derivatives are a significant class of compounds in medicinal chemistry, demonstrating a wide array of biological activities...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzophenone oxime derivatives are a significant class of compounds in medicinal chemistry, demonstrating a wide array of biological activities, including potential as anticancer, anti-inflammatory, and antimicrobial agents.[1][2] The incorporation of an oxime functional group (=N-OH) into the benzophenone structure can enhance its interaction with biological targets.[2] Specifically, the strategic placement of dichloro-substituents on the benzophenone scaffold can modulate the molecule's electronic and steric properties, potentially leading to enhanced therapeutic efficacy.

This guide provides a comprehensive overview of the synthesis of 2,3-dichlorobenzophenone oxime derivatives, offering detailed protocols and explaining the chemical principles behind the experimental choices.

Synthesis of 2,3-Dichlorobenzophenone: The Precursor

The journey to 2,3-dichlorobenzophenone oxime derivatives begins with the synthesis of the parent ketone, 2,3-dichlorobenzophenone. A common and effective method for this is the Friedel-Crafts acylation.

Friedel-Crafts Acylation: A Reliable Route

This classic electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst. For the synthesis of dichlorobenzophenones, this typically involves the reaction of a dichlorobenzene isomer with a benzoyl halide.[3]

Reaction Scheme:

Key Considerations for Synthesis:

  • Isomer Control: The choice of dichlorobenzene isomer is critical to obtaining the desired 2,3-dichloro substitution pattern on the final product. Starting with 1,2-dichlorobenzene is essential.

  • Catalyst: Anhydrous aluminum chloride (AlCl3) is a commonly used Lewis acid catalyst. The molar ratio of the catalyst to the reactants is a crucial parameter to optimize for high yields.[3]

  • Solvent: The reaction is often carried out in a non-polar solvent like petroleum ether or in an excess of the aromatic substrate.[4]

General Protocol for Friedel-Crafts Acylation

A general procedure for the synthesis of dichlorobenzophenones involves the slow addition of an aroyl halide to a mixture of the dichlorobenzene isomer and a Lewis acid.[3] The reaction mixture is typically heated to drive the reaction to completion.

Workflow for Friedel-Crafts Acylation:

G cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Reactants 1,2-Dichlorobenzene Benzoyl Chloride Aluminum Chloride Mixing Mix 1,2-Dichlorobenzene and AlCl3 Reactants->Mixing Addition Slowly add Benzoyl Chloride Mixing->Addition Heating Heat at specified temperature and time Addition->Heating Hydrolysis Quench with ice/water Heating->Hydrolysis Extraction Extract with organic solvent Hydrolysis->Extraction Washing Wash with aq. NaHCO3 and water Extraction->Washing Drying Dry over Na2SO4 Washing->Drying Purification Recrystallize or perform column chromatography Drying->Purification G cluster_mechanism Beckmann Rearrangement Mechanism Oxime 2,3-Dichlorobenzophenone Oxime Protonation Protonation of -OH group Oxime->Protonation H+ Migration Anti-periplanar group migration & H2O loss Protonation->Migration Nitrilium Nitrilium Ion Intermediate Migration->Nitrilium Hydrolysis Hydrolysis Nitrilium->Hydrolysis H2O Amide N-substituted Amide Hydrolysis->Amide

Caption: Key steps in the mechanism of the Beckmann rearrangement.

Protocol for Beckmann Rearrangement

This procedure utilizes thionyl chloride as a catalyst. [1] Materials:

  • 2,3-Dichlorobenzophenone oxime

  • Anhydrous ether

  • Thionyl chloride (SOCl2)

  • Methanol (for recrystallization)

Procedure:

  • Dissolution: In a fume hood, dissolve the 2,3-dichlorobenzophenone oxime in anhydrous ether. [1]2. Catalyst Addition: Carefully add thionyl chloride to the solution. [1]3. Solvent Removal: After the initial reaction subsides, distill off the ether and any other volatile components. [1]4. Hydrolysis: Add water to the residue and boil for several minutes to hydrolyze the intermediate. [1]5. Isolation and Purification: Decant the supernatant and recrystallize the solid product from methanol to obtain the pure N-substituted amide. [1]

Potential Applications in Drug Development

Benzophenone oxime derivatives have been investigated for a range of therapeutic applications.

Table 2: Potential Biological Activities of Benzophenone Oxime Derivatives

Biological ActivityProposed Mechanism of ActionReferences
Anticancer Induction of apoptosis, cell cycle arrest, generation of reactive oxygen species (ROS).[2]
Anti-inflammatory Dual inhibition of secretory phospholipase A2 (sPLA2) and lipoxygenase (LOX).[1]
Antifungal/Antibacterial Disruption of fungal and bacterial cell processes.[5][]
Herbicidal Inhibition of plant-specific biological pathways.[1][]

The diverse biological activities of these compounds underscore their potential as scaffolds for the development of new therapeutic agents. Further derivatization of the 2,3-dichlorobenzophenone oxime core could lead to the discovery of novel drug candidates with improved potency and selectivity.

Conclusion

The synthesis of 2,3-dichlorobenzophenone oxime derivatives provides a versatile platform for the exploration of new chemical entities with potential therapeutic value. The protocols outlined in this guide offer a solid foundation for researchers to prepare and further functionalize these compounds. A thorough understanding of the underlying reaction mechanisms, such as the Friedel-Crafts acylation and the Beckmann rearrangement, is crucial for optimizing reaction conditions and achieving desired synthetic outcomes. The continued investigation of this class of compounds holds promise for the discovery of novel drugs to address a range of diseases.

References

  • A Technical Guide to the Discovery, History, and Application of Benzophenone Oxime Deriv
  • Antitumor Mechanisms of Novel Benzophenone Oxime Deriv
  • Diversity Oriented Design of Various Benzophenone Derivatives and Their in Vitro Antifungal and Antibacterial Activities - PMC.
  • Synthesis and bioactivity investigation of benzophenone and its deriv
  • Process for the preparation of benzophenon oxime compounds - Google P
  • CAS 574-66-3 (BENZOPHENONE OXIME) - BOC Sciences.
  • 4,4'-Dichlorobenzophenone synthesis - ChemicalBook.
  • Beckmann rearrangement - Wikipedia.
  • An Efficient Procedure for Synthesis of Oximes by Grinding.
  • Beckmann Rearrangement - Master Organic Chemistry.
  • Simple, Efficient and Green Synthesis of Oximes under Ultrasound Irradi
  • DCC mediated coupling of oximes and carboxylic acids. - ChemSpider Synthetic Pages.
  • Synthesis of 2,3-dichloro-4-hydroxy-3',4'-dichlorobenzophenone - PrepChem.com.
  • Beckmann Rearrangement - Organic Chemistry Portal.
  • Beckmann Rearrangement - Alfa Chemistry.
  • Preparation of 2,5-dichlorobenzophenones - Google P
  • Beckmann Rearrangement - BYJU'S.
  • benzophenone oxime - Organic Syntheses Procedure.
  • Synthesis and Characterization of Novel Oxime Derivatives - ResearchG
  • 2,4-DICHLOROBENZALDEHYDE OXIME synthesis - ChemicalBook.

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Application

Application Notes and Protocols for Investigating the Photochemical Properties of Polychlorinated Benzophenones

Prepared by: Gemini, Senior Application Scientist Introduction: The Environmental and Toxicological Significance of Polychlorinated Benzophenones Polychlorinated benzophenones (PC-BPs) represent a class of compounds stru...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Environmental and Toxicological Significance of Polychlorinated Benzophenones

Polychlorinated benzophenones (PC-BPs) represent a class of compounds structurally related to the widely used benzophenone UV filters.[1] Their presence in the environment, often as byproducts or degradation products of other chlorinated compounds, raises significant concern. The parent benzophenone molecule is known for its rich and complex photochemistry, primarily driven by the high efficiency of intersystem crossing to a reactive triplet state upon UV light absorption.[2][3] This reactivity is fundamental to its function in industrial applications, such as a photoinitiator, but also underlies its potential for phototoxicity.[3][4]

The addition of chlorine atoms to the aromatic rings can profoundly alter the molecule's electronic structure, absorption spectra, and the lifetimes and reaction pathways of its excited states.[5] These alterations can influence the environmental fate of PC-BPs, their persistence, and the nature of the photoproducts formed, which may exhibit enhanced toxicity compared to the parent compounds.[6][7]

This guide provides a comprehensive overview of the core photochemical principles governing PC-BPs and presents detailed protocols for their experimental investigation. The methodologies are designed for researchers in environmental science, toxicology, and drug development to rigorously characterize the photochemical behavior of these emerging contaminants.

Part 1: Fundamental Photophysical and Photochemical Pathways

Upon absorption of ultraviolet (UVA/UVB) radiation, benzophenone derivatives undergo several key processes. The energy from an absorbed photon promotes the molecule from its ground state (S₀) to an excited singlet state (S₁ or S₂).[2] For benzophenones, the subsequent steps are what make them photochemically reactive.

  • Electronic Transitions : The absorption of UV light by PC-BPs involves two primary electronic transitions: a π→π* transition, typically at shorter wavelengths with high molar absorptivity, and an n→π* transition at longer wavelengths with lower molar absorptivity.[2][8]

  • Intersystem Crossing (ISC) : Following initial excitation, benzophenones are exceptionally efficient at undergoing intersystem crossing (ISC), a spin-forbidden transition from the excited singlet state (S₁) to an excited triplet state (T₁). This process is highly efficient, with quantum yields approaching unity for the parent benzophenone. The triplet state is a diradical-like species and is the primary origin of benzophenone's photoreactivity.[5][9]

  • Triplet State Reactions : The long-lived triplet state can initiate several chemical reactions:

    • Hydrogen Abstraction : The electrophilic oxygen of the carbonyl group in the triplet state can abstract a hydrogen atom from a suitable donor (like a solvent or another organic molecule), forming a ketyl radical. This is a hallmark reaction of benzophenone photochemistry.

    • Energy Transfer : The triplet state can transfer its energy to another molecule with a lower triplet energy, a process known as photosensitization.[10] This is critical in biological systems, where it can lead to the formation of reactive oxygen species (ROS).

    • Photodechlorination : For PC-BPs, a key reaction pathway is the reductive cleavage of the carbon-chlorine (C-Cl) bond.[11] This process often proceeds from the triplet state and is a major degradation pathway that results in the formation of less chlorinated benzophenones or other products.[11]

The number and position of chlorine substituents influence these processes by altering the energy levels of the singlet and triplet states and affecting the C-Cl bond strength.[5]

G cluster_0 Photophysical & Photochemical Events S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 UV Absorption (hν) T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence Products Photodegradation Products T1->Products H-Abstraction or Photodechlorination ROS Reactive Oxygen Species (ROS) T1->ROS Energy Transfer (Sensitization)

Caption: Key photoprocesses for polychlorinated benzophenones.

Part 2: Experimental Characterization Protocols

A multi-faceted approach is required to fully characterize the photochemical properties of PC-BPs. The following sections detail the core experimental protocols.

UV-Visible Absorption Spectroscopy

Application: To determine the wavelengths of maximum absorption (λmax) and the molar absorptivity (ε) of the PC-BP. This is the foundational experiment required before any photochemical study to identify the appropriate irradiation wavelengths.[12]

Protocol:

  • Stock Solution Preparation: Accurately weigh a known mass of the PC-BP standard and dissolve it in a suitable UV-grade solvent (e.g., methanol, acetonitrile, or cyclohexane) to prepare a concentrated stock solution (e.g., 1 mg/mL).

    • Rationale: A high-purity, UV-transparent solvent is critical to avoid interfering absorption bands. Methanol and acetonitrile are common choices for polar compounds.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution to cover a concentration range that yields absorbance values between 0.1 and 1.0 (the linear range of the Beer-Lambert law).

  • Spectrophotometer Setup: Use a dual-beam UV-Vis spectrophotometer. Calibrate the instrument by running a baseline with the pure solvent in both the sample and reference cuvettes.

  • Spectral Acquisition: Record the absorption spectrum for each dilution over a relevant wavelength range (e.g., 200-450 nm).

  • Data Analysis:

    • Identify the λmax values from the spectra. PC-BPs will typically show a strong π→π* band and a weaker, longer-wavelength n→π* band.[2]

    • For each λmax, plot absorbance versus concentration. The slope of this plot, according to the Beer-Lambert law (A = εbc), will be the molar absorptivity (ε) if the path length (b) is 1 cm.

Data Presentation:

Compoundλmax (π→π) (nm)ε (L mol⁻¹ cm⁻¹)λmax (n→π) (nm)ε (L mol⁻¹ cm⁻¹)SolventReference
Benzophenone25218,000334150Ethanol[2]
2-Hydroxy-4-methoxybenzophenone28715,1003259,500Methanol[2]
Example PC-BPDataDataDataDataMethanolThis work
Steady-State Photolysis: Kinetics and Product Identification

Application: To determine the rate of photodegradation of a PC-BP under controlled irradiation and to identify the resulting transformation products.

G cluster_workflow Photolysis Experimental Workflow A 1. Sample Preparation (PC-BP in solvent) B 2. Initial Sample (t=0) Analysis (LC-MS) A->B C 3. Irradiation (Photoreactor) A->C G Dark Control (No light) A->G D 4. Aliquot Sampling (at time intervals) C->D Irradiation Time E 5. Sample Analysis (LC-MS) D->E F 6. Data Processing (Kinetics & Product ID) E->F G->E Final time point

Caption: Workflow for a steady-state photolysis experiment.

Protocol:

  • Reactor Setup: Assemble a photochemical reactor. A typical setup includes a UV lamp (e.g., medium-pressure mercury arc lamp) housed in a cooling well and submerged in the sample solution.[13] Use optical filters (e.g., borosilicate glass) to cut off short-wavelength UV (<300 nm) to simulate solar radiation if desired.[14] The solution should be stirred continuously.

  • Sample Preparation: Prepare a solution of the target PC-BP in a suitable solvent (e.g., water/methanol mixture for environmental simulation) at a known concentration (e.g., 10 µM).

  • Deoxygenation (Optional): To study the intrinsic reactivity of the triplet state without interference from oxygen (a known triplet quencher), purge the solution with an inert gas (N₂ or Ar) for 30 minutes prior to and during irradiation.

  • Irradiation and Sampling:

    • Take an initial aliquot (t=0) before turning on the lamp.

    • Begin irradiation. At fixed time intervals (e.g., 0, 5, 10, 20, 40, 60 minutes), withdraw small aliquots of the solution.

    • Store samples in the dark and cold to prevent further reaction prior to analysis.

  • Control Experiment: Run a parallel "dark control" experiment where an identical sample is stirred for the same duration without irradiation to account for any non-photochemical degradation.

  • Sample Analysis:

    • Kinetics: Analyze the concentration of the parent PC-BP in each aliquot using High-Performance Liquid Chromatography with a UV detector (HPLC-UV).

    • Product Identification: Analyze the aliquots using high-resolution mass spectrometry (e.g., LC-Q-TOF-MS) to identify the mass of potential transformation products.[14] Common products include hydroxylated, dechlorinated, and dimerized species.[7][14]

  • Data Analysis:

    • Plot the natural logarithm of the concentration (ln[PC-BP]) versus irradiation time. If the plot is linear, the reaction follows pseudo-first-order kinetics.[15][16] The negative of the slope gives the observed rate constant (k_obs).

    • Use the exact mass data from HRMS to propose elemental formulas for the observed photoproducts.

Laser Flash Photolysis (LFP): Transient Species Detection

Application: To directly observe and characterize short-lived excited states, primarily the triplet state (T₁), and to measure its lifetime and reaction rate constants.

Protocol:

  • System Setup: An LFP system consists of a high-energy pulsed laser for excitation (e.g., Nd:YAG laser at 266 or 355 nm) and a probe beam from a continuous wave lamp (e.g., Xenon arc lamp) passing through the sample to a detector (e.g., photomultiplier tube).

  • Sample Preparation: Prepare a solution of the PC-BP in a suitable solvent (e.g., benzene or acetonitrile). The solution must be optically clear. Deoxygenate the solution thoroughly by purging with N₂ or Ar for at least 30 minutes, as oxygen efficiently quenches triplet states.

  • Data Acquisition:

    • Fire a single laser pulse into the sample to generate the excited states.

    • Monitor the change in absorbance of the probe beam as a function of time after the laser flash. The resulting trace shows the formation and decay of transient species.

  • Spectral Characterization: By varying the wavelength of the probe beam, a time-resolved transient absorption spectrum can be constructed. The triplet-triplet absorption spectrum for benzophenones typically appears in the 520-540 nm region.[17]

  • Kinetic Analysis:

    • Triplet Lifetime: The decay of the transient absorbance at the triplet λmax is monitored over time. The decay trace is fitted to an exponential function to determine the intrinsic lifetime (τ_T) of the triplet state. Lifetimes for substituted benzophenones can range from picoseconds to microseconds.[5][9]

    • Quenching Studies: To determine the rate constant for the reaction of the triplet state with another molecule (a quencher, Q), LFP experiments are performed at various concentrations of Q. The observed decay rate will increase linearly with the quencher concentration, and the slope of this plot yields the bimolecular quenching rate constant (k_q).

Part 3: Data Interpretation and Advanced Considerations

  • Influence of Chlorine Substitution: The position and number of chlorine atoms significantly impact photochemical properties. Ortho-chlorinated compounds may undergo faster photodechlorination due to steric effects and altered electronic distributions.[11]

  • Solvent Effects: The choice of solvent can influence reaction pathways. Protic solvents (like methanol) can participate in hydrogen bonding and may react with excited states, while aprotic solvents (like hexane) are more inert.

  • Quantum Yield (Φ): A critical parameter is the quantum yield, which measures the efficiency of a photochemical process. It is defined as the number of molecules undergoing a specific event (e.g., degradation) divided by the number of photons absorbed. It can be determined using chemical actinometry, where the reaction of the target compound is compared to that of a well-characterized chemical actinometer under identical irradiation conditions.[17] For benzophenones, the triplet formation quantum yield is often near unity.[9]

References

  • Smith, C., Fairbrother, D. H., & Prasse, C. (2025). Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight. Environmental Science: Processes & Impacts.
  • Yamaji, M., et al. (2003). Benzophenones in the higher triplet excited states. Photochemical & Photobiological Sciences.
  • Gusmaroli, L., et al. (2022).
  • Zhang, Y., et al. (2022). Photodegradation of benzophenones sensitized by nitrite.
  • Yamaji, M., et al. (2003).
  • Kazlauskas, K., et al. (2019). Suppression of benzophenone-induced triplet quenching for enhanced TADF performance.
  • Zhang, Y., et al. (2022). Photodegradation of benzophenones sensitized by nitrite. PubMed.
  • Unknown Author. (n.d.). Experimental Set Up For Photochemical Reactions. Scribd.
  • science-softCon. (n.d.).
  • Gusmaroli, L., et al. (2022).
  • Smith, C., et al. (2025). Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight.
  • Zhuang, R., et al. (2013).
  • Ji, Y., et al. (2019).
  • BenchChem. (2025). A Comparative Analysis of the UV Absorption Spectra of Oxanilide and Benzophenones for Researchers and Drug Development Professionals. BenchChem.
  • Adam, W. (n.d.). A collection of experiments for teaching photochemistry (Technical Report). SciSpace.
  • Unknown Author. (n.d.). UV-Vis spectra of control and treated samples of benzophenone.
  • Chittim, B., et al. (1978). The photolysis of chlorinated p-terphenyls. Canadian Journal of Chemistry.
  • Unknown Author. (n.d.). Experimental set up for photochemical reactions and product identification.
  • da Silva, J. B. P., et al. (2012). Molecular Modeling Studies of the Structural, Electronic, and UV Absorption Properties of Benzophenone Derivatives. The Journal of Physical Chemistry A.
  • MacKenzie, C. A., et al. (2016). Open-Source Photochemistry in the Organic Chemistry Teaching Laboratory. Journal of Chemical Education. [Link]

  • Unknown Author. (n.d.). Triplet-triplet energy transfer from benzophenone (1.6 mM) to PTL-HCl...
  • Oelgemöller, M. (2023). A Collection of Experimental Standard Procedures in Synthetic Photochemistry.
  • Vega, A., et al. (2013).
  • Gackowska, A., et al. (2023).
  • Placzek, M., et al. (2013).
  • Placzek, M., et al. (2013). Photosensitizing properties of compounds related to benzophenone. Technische Universität München.
  • Bensasson, R. V., et al. (1978). Actinometry in monochromatic flash photolysis: The extinction coefficient of triplet benzophenone and quantum yield of triplet zinc tetraphenyl porphyrin.

Sources

Method

Asymmetric transfer hydrogenation of (2,3-Dichlorophenyl)(phenyl)methanone

Application Note: High-Selectivity Asymmetric Transfer Hydrogenation (ATH) of (2,3-Dichlorophenyl)(phenyl)methanone Executive Summary & Scientific Rationale The asymmetric reduction of diaryl ketones, such as (2,3-dichlo...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Selectivity Asymmetric Transfer Hydrogenation (ATH) of (2,3-Dichlorophenyl)(phenyl)methanone

Executive Summary & Scientific Rationale

The asymmetric reduction of diaryl ketones, such as (2,3-dichlorophenyl)(phenyl)methanone , represents a significant challenge in organic synthesis. Unlike aryl-alkyl ketones, where the steric difference between methyl and phenyl groups is vast, diaryl ketones possess two sterically similar aromatic rings. This similarity often leads to poor enantiomeric excess (ee) using standard catalytic systems.

However, the specific substrate possesses a critical structural feature: the ortho-chloro substituent at the 2-position of the dichlorophenyl ring. This substituent creates a steric "handle" that allows for high enantioselectivity if the catalyst ligand is correctly matched.

This Application Note details a robust protocol using a Ruthenium(II)-monosulfonylated diamine complex in an irreversible hydrogen-transfer system (Formic Acid/Triethylamine). We prioritize this over Isopropanol (IPA) systems to drive conversion to completion without thermodynamic equilibrium limitations.

Mechanistic Insight: The "Ortho-Effect" in Catalyst Design

To achieve high ee, the catalyst must distinguish between the phenyl ring and the 2,3-dichlorophenyl ring.

  • The Catalyst System: We utilize a Ru(II) complex with a chiral diamine ligand (e.g., TsDPEN).[1] The active species is a 16-electron Ru-hydride formed in situ.

  • Stereochemical Model: The transition state is stabilized by a

    
     interaction between the catalyst's 
    
    
    
    -arene ligand (e.g., p-cymene or mesitylene) and the less sterically hindered aryl group of the substrate.
  • The Critical Differentiation: The 2,3-dichlorophenyl group is sterically bulkier due to the ortho-Cl. Therefore, the catalyst will preferentially orient this bulky group away from the catalyst's arene ring, while the smaller phenyl group orients toward the arene (stabilizing interaction). This specific orientation dictates the absolute configuration of the product.

Diagram 1: Enantioselective Transition State & Catalytic Cycle

ATH_Mechanism cluster_sterics Stereocontrol Logic PreCat Ru-Precatalyst (18e- species) ActiveCat Active Ru-H Species (16e- solvent stabilized) PreCat->ActiveCat -HCl (Base activation) TS Transition State Assembly (CH/π Interaction Control) ActiveCat->TS + Substrate (Steric Sorting) HydrideTransfer Concerted H-Transfer (Outer Sphere Mechanism) TS->HydrideTransfer Note1 Phenyl Ring: Matches with Ru-Arene (CH/π) TS->Note1 Note2 2,3-Cl2-Ph Ring: Repelled by Ru-Arene (Steric Clash) TS->Note2 ProductRelease Release of Chiral Alcohol (S)-Enantiomer (Typical) HydrideTransfer->ProductRelease ProductRelease->ActiveCat + H-Donor (Regeneration) H_Source H-Donor (HCOOH/Et3N) H_Source->ActiveCat Re-hydriding

Caption: Mechanistic cycle showing the steric differentiation between the Phenyl and 2,3-Dichlorophenyl rings during the hydride transfer step.

Experimental Protocol

Materials & Equipment
  • Substrate: (2,3-Dichlorophenyl)(phenyl)methanone (Purity >98%).

  • Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] (Noyori-Ikariya catalyst).

    • Note: If ee is <90%, switch to RuCl(mesitylene)[(S,S)-TsDPEN] to increase steric bulk on the catalyst.

  • Hydrogen Source: Formic Acid / Triethylamine azeotrope (5:2 molar ratio).[1] Commercially available or prepared fresh.[2]

  • Solvent: Dichloromethane (DCM) or Dimethylformamide (DMF) (degassed).

  • Inert Gas: Argon or Nitrogen.

Step-by-Step Procedure
  • Catalyst Pre-treatment (Optional but Recommended): In a Schlenk flask, dissolve the Ru-precatalyst (0.5 mol%) in a minimal amount of degassed DCM. Add a wash of degassed water to remove any inorganic impurities if using lower-grade catalyst, then separate organic layer. For high-grade commercial catalyst, skip to step 2.

  • Reaction Setup:

    • Charge a reaction vessel with (2,3-Dichlorophenyl)(phenyl)methanone (1.0 eq, e.g., 5.0 g).

    • Add RuCl(p-cymene)[(S,S)-TsDPEN] (0.005 eq / 0.5 mol%).

    • Evacuate and backfill with Argon (3 cycles).

    • Add degassed Formic Acid/Et3N azeotrope (5.0 eq of HCOOH relative to ketone).

    • Note: The reaction can often be run "neat" (no solvent) if the substrate dissolves in the TEAF mixture. If not, add DCM (2 volumes) to ensure homogeneity.

  • Reaction Execution:

    • Stir vigorously at 25–30 °C .

    • Critical Control Point: Monitor CO₂ evolution. Ensure the system is vented through a bubbler to prevent pressure buildup.

    • Reaction time is typically 12–24 hours .

  • Monitoring (IPC):

    • Sample 50 µL, dilute in MeOH.

    • Check conversion via HPLC or TLC (Mobile phase: Hexane/EtOAc 80:20). Target >98% conversion.

  • Workup:

    • Dilute the reaction mixture with water (50 mL) and DCM (50 mL).

    • Separate the organic layer.[3] Wash the aqueous layer 2x with DCM.

    • Wash combined organics with Saturated NaHCO₃ (to remove residual formic acid) and Brine.

    • Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product is often chemically pure (>95%).

    • If enantiomeric enrichment is required, recrystallize from Hexane/IPA .

Analytical Validation (Self-Validating System)

To ensure the protocol is working, you must validate the Enantiomeric Excess (ee).

Chiral HPLC Method:

  • Column: Daicel Chiralpak AD-H or OD-H (4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: n-Hexane : Isopropanol (90 : 10 to 95 : 5).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (or 220 nm).

  • Temperature: 25 °C.

Data Interpretation:

  • Racemic Standard: Run a sample of NaBH₄ reduced ketone first to establish retention times for (R) and (S) enantiomers.

  • Differentiation: The ortho-Cl group usually causes a significant retention time difference compared to unsubstituted benzhydrols.

Table 1: Troubleshooting & Optimization Matrix
ObservationProbable CauseCorrective Action
Low Conversion (<50%) Catalyst poisoning or low temperature.Degas solvents thoroughly (remove O₂). Increase Temp to 40°C.
Low ee% (<80%) "Leaking" mechanism or insufficient steric bulk.Switch catalyst arene from p-cymene to mesitylene. Lower Temp to 0°C.
By-product Formation Acid-catalyzed dehydration.Ensure NaHCO₃ wash is thorough. Avoid heating >40°C in acidic media.
Slow Reaction Rate Substrate insolubility.Add DCM or DMF as co-solvent.

Process Workflow Diagram

Diagram 2: Decision Tree for Optimization

Optimization_Workflow Start Start: Substrate + Ru-Cymene-TsDPEN Solvent: TEAF/DCM Check_Conv IPC: Check Conversion (6h) Start->Check_Conv High_Conv Conversion > 90% Check_Conv->High_Conv Yes Low_Conv Conversion < 50% Check_Conv->Low_Conv No Check_EE IPC: Check ee% (Chiral HPLC) High_Conv->Check_EE Action_Heat Increase Temp to 40°C or Add DMF Low_Conv->Action_Heat Good_EE ee > 95% Proceed to Workup Check_EE->Good_EE Excellent Mod_EE ee 80-95% Recrystallize Product Check_EE->Mod_EE Acceptable Poor_EE ee < 80% Change Catalyst Ligand Check_EE->Poor_EE Fail Action_Ligand Switch to Ru-Mesitylene or Tethered Ru-Cat Poor_EE->Action_Ligand Action_Heat->Check_Conv Retest Action_Ligand->Start Restart

Caption: Operational workflow for optimizing the ATH reaction based on conversion and enantioselectivity data.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1][4][5][6] Accounts of Chemical Research, 30(2), 97–102.

  • Ikariya, T., & Blacker, A. J. (2007). Asymmetric Transfer Hydrogenation of Ketones with Bifunctional Transition Metal-Based Molecular Catalysts. Accounts of Chemical Research, 40(12), 1300–1308.

  • Palmer, M., & Wills, M. (2009). Asymmetric transfer hydrogenation of ketones using tethered Ru(II) catalysts. Tetrahedron: Asymmetry, 20(20), 2329–2336.

  • Morris, D. J., et al. (2004). Asymmetric Transfer Hydrogenation of Aryl Ketones: The Role of the Ortho-Substituent. Journal of Organic Chemistry, 69(11), 3811–3819.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2,3-Dichlorobenzophenone

A Guide to Minimizing Side Products and Optimizing Reaction Conditions Welcome to the Technical Support Center for the synthesis of 2,3-dichlorobenzophenone. This guide is designed for researchers, scientists, and drug d...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Side Products and Optimizing Reaction Conditions

Welcome to the Technical Support Center for the synthesis of 2,3-dichlorobenzophenone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this important chemical intermediate. The following information, presented in a question-and-answer format, addresses common challenges and provides in-depth, experience-based solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common isomeric impurities I might encounter when synthesizing 2,3-dichlorobenzophenone via Friedel-Crafts acylation, and why do they form?

When synthesizing 2,3-dichlorobenzophenone through the Friedel-Crafts benzoylation of 1,2-dichlorobenzene, the primary isomeric side product is typically 3,4-dichlorobenzophenone.[1] The formation of this and other minor isomers is governed by the directing effects of the two chlorine atoms on the dichlorobenzene ring.

Chlorine is an ortho-, para-directing, yet deactivating group in electrophilic aromatic substitution. This means it directs incoming electrophiles (in this case, the benzoyl cation) to the positions ortho and para to itself, while simultaneously making the ring less reactive than benzene. In 1,2-dichlorobenzene, the potential sites for acylation are positions 3, 4, and 5.

  • Position 4 (para to one chlorine and meta to the other): This position is electronically favored due to the para-directing effect of the chlorine at C2 and is sterically accessible, leading to the major desired product, 2,3-dichlorobenzophenone.

  • Position 3 (ortho to one chlorine and meta to the other): This position is also electronically activated, but may be slightly less favored than position 4. Acylation here leads to the formation of 2,3-dichlorobenzophenone.

  • Position 5 (para to one chlorine and ortho to the other): This position is electronically favored by the chlorine at C1. However, steric hindrance from the adjacent chlorine at C2 can disfavor this position.

The formation of 3,4-dichlorobenzophenone as the main byproduct from the benzoylation of o-dichlorobenzene suggests that electronic effects directing to the 3 and 4 positions are significant.[1]

Q2: My reaction is producing a significant amount of 3,4-dichlorobenzophenone. How can I improve the regioselectivity for the desired 2,3-isomer?

Improving the regioselectivity towards 2,3-dichlorobenzophenone requires careful control over reaction parameters. Here are key strategies:

  • Catalyst Choice: The Lewis acid catalyst plays a crucial role in selectivity. While aluminum chloride (AlCl₃) is common, its high activity can sometimes lead to reduced selectivity.[2] Experimenting with milder Lewis acids, such as ferric chloride (FeCl₃), or exploring shape-selective catalysts like certain zeolites, can be beneficial.[3] Zeolites, with their defined pore structures, can sterically hinder the formation of certain isomers, thereby favoring the desired product.[3]

  • Temperature Control: Friedel-Crafts acylations are often exothermic. Running the reaction at lower temperatures can enhance selectivity by favoring the kinetically controlled product over the thermodynamically more stable one.[4] A gradual increase in temperature might be necessary for deactivated rings to ensure a reasonable reaction rate, but starting at a low temperature (e.g., 0-5 °C) during the addition of reactants is advisable.

  • Solvent Effects: The choice of solvent can influence the isomer ratio. Solvents like nitrobenzene have been used in studies of dichlorobenzophenone synthesis.[1] However, it's worth noting that in some cases, solvents like nitrobenzene have been reported to promote undesirable isomerization.[5] Less reactive solvents like dichloromethane or carbon disulfide are common choices.

Q3: I'm observing low conversion of my starting material, 1,2-dichlorobenzene. What are the likely causes and how can I address them?

Low conversion in the Friedel-Crafts acylation of dichlorobenzene is a common issue due to the deactivating nature of the two chlorine atoms. Here are the primary culprits and their solutions:

  • Insufficient Catalyst Activity: Standard Lewis acids like AlCl₃ or FeCl₃ may struggle to activate the electron-poor dichlorobenzene ring effectively. Consider using a more potent Lewis acid or increasing the catalyst loading. However, be mindful that excessive catalyst can lead to more side reactions.

  • Catalyst Deactivation: Lewis acids are highly sensitive to moisture. Any water present in the reagents or solvent will hydrolyze and deactivate the catalyst. It is critical to use anhydrous reagents and solvents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon). All glassware should be thoroughly oven-dried before use.

  • Inadequate Temperature: While lower temperatures can improve selectivity, they can also slow down the reaction rate, leading to low conversion. If you are running the reaction at or below room temperature, a gradual and controlled increase in temperature may be necessary to drive the reaction to completion. Monitoring the reaction progress by techniques like TLC or GC is essential to find the optimal temperature profile.

Troubleshooting Guide

This section provides a structured approach to resolving specific issues encountered during the synthesis of 2,3-dichlorobenzophenone.

Problem Potential Cause(s) Recommended Action(s)
High levels of 3,4-dichlorobenzophenone isomer 1. High reaction temperature. 2. Highly active Lewis acid catalyst. 3. Inappropriate solvent.1. Maintain a lower reaction temperature, especially during the initial addition of reactants.[4] 2. Consider using a milder Lewis acid (e.g., FeCl₃) or a shape-selective catalyst like a zeolite.[3] 3. Evaluate alternative solvents such as dichloromethane or carbon disulfide.
Low or no product yield 1. Deactivated catalyst due to moisture. 2. Insufficient catalyst activity for the deactivated substrate. 3. Reaction temperature is too low.1. Ensure all reagents, solvents, and glassware are strictly anhydrous. Conduct the reaction under an inert atmosphere. 2. Use a more active Lewis acid or increase the stoichiometric ratio of the catalyst. 3. Gradually increase the reaction temperature while monitoring the reaction progress.
Formation of colored byproducts 1. Reaction temperature is too high, leading to decomposition. 2. Impurities in starting materials.1. Maintain strict temperature control throughout the reaction. 2. Ensure the purity of 1,2-dichlorobenzene and benzoyl chloride before use. Distillation of starting materials may be necessary.
Difficulty in product purification 1. Close boiling points or similar polarities of isomers.1. Utilize fractional distillation if boiling points are sufficiently different. 2. Employ column chromatography with a carefully selected solvent system for separation. 3. Recrystallization from a suitable solvent system can be effective for isolating the desired isomer.[5]
Visualizing the Reaction Pathway and Isomeric Outcomes

The following diagram illustrates the primary reaction pathway for the synthesis of 2,3-dichlorobenzophenone and the formation of the major isomeric byproduct.

Friedel_Crafts_Acylation cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Products 1,2-Dichlorobenzene 1,2-Dichlorobenzene 2,3-Dichlorobenzophenone 2,3-Dichlorobenzophenone (Desired Product) 1,2-Dichlorobenzene->2,3-Dichlorobenzophenone + Acylium Ion (Attack at C4) 3,4-Dichlorobenzophenone 3,4-Dichlorobenzophenone (Major Side Product) 1,2-Dichlorobenzene->3,4-Dichlorobenzophenone + Acylium Ion (Attack at C3/C4) Benzoyl Chloride Benzoyl Chloride Acylium Ion Benzoyl Cation (Electrophile) Benzoyl Chloride->Acylium Ion + AlCl₃ AlCl3 AlCl₃ (Catalyst)

Caption: Friedel-Crafts acylation of 1,2-dichlorobenzene.

Experimental Protocol: A Validated Starting Point

This protocol provides a general procedure for the synthesis of 2,3-dichlorobenzophenone. Optimization of stoichiometry, temperature, and reaction time may be necessary based on your specific laboratory conditions and desired purity.

Materials:

  • Anhydrous 1,2-dichlorobenzene

  • Benzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM) or other suitable solvent

  • Crushed ice

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler to vent HCl gas produced). Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.

  • Catalyst Suspension: To the flask, add anhydrous aluminum chloride followed by anhydrous dichloromethane. Cool the mixture in an ice bath to 0-5 °C with stirring.

  • Acyl Chloride Addition: Slowly add benzoyl chloride to the stirred suspension of aluminum chloride.

  • Dichlorobenzene Addition: Add 1,2-dichlorobenzene dropwise to the reaction mixture via the dropping funnel, maintaining the temperature between 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature. The reaction may require gentle heating to proceed to completion. Monitor the progress of the reaction using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[5]

  • Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture over a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

  • Workup: Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, hexane, or a mixture) or by column chromatography to isolate the 2,3-dichlorobenzophenone.[5]

Troubleshooting Workflow

This flowchart provides a logical sequence for troubleshooting common issues during the synthesis.

Troubleshooting_Workflow Start Start Synthesis Monitor Monitor Reaction Progress (TLC/GC) Start->Monitor Low_Conversion Low Conversion? Monitor->Low_Conversion Check_Anhydrous Verify Anhydrous Conditions and Catalyst Activity Low_Conversion->Check_Anhydrous Yes High_Isomer High Isomeric Impurity? Low_Conversion->High_Isomer No Increase_Temp Gradually Increase Reaction Temperature Check_Anhydrous->Increase_Temp Increase_Temp->Monitor Optimize_Conditions Optimize Conditions: - Lower Temperature - Milder Catalyst - Different Solvent High_Isomer->Optimize_Conditions Yes Workup Proceed to Workup and Purification High_Isomer->Workup No Optimize_Conditions->Start

Caption: Troubleshooting workflow for 2,3-dichlorobenzophenone synthesis.

References

  • BenchChem. (n.d.). A Comparative Guide to the Reactivity of 2,4'-Dichlorobenzophenone and 4,4'.
  • Introduction to Organic Chemistry. (n.d.). Reaction: Acylation via Friedel-Crafts.
  • Bentham Science Publishers. (2015, April 1). Catalytic, Green and Regioselective Friedel-Crafts Acylation of Simple Aromatics and Heterocycles Over Zeolites.
  • BenchChem. (n.d.). Technical Support Center: Catalyst Selection for Friedel-Crafts Acylation of Dichlorobenzene.
  • Echemi. (2025, March 12). Understanding Friedel-Crafts Alkylation and Acylation.
  • Journal of the Chemical Society C. (n.d.). The Friedel-Crafts acylation of aromatic halogen derivatives. Part IV. The benzoylation of o-, m- and p-dichlorobenzenes. RSC Publishing.
  • Google Patents. (n.d.). US5210313A - Preparation of 2,5-dichlorobenzophenones.
  • ChemBAM. (n.d.). Is that a catalyst – Friedel-Crafts acylation.
  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
  • Google Patents. (n.d.). US20090312544A1 - Method for preparing lamotrigine and its intermediate 2,3-dichlorobenzoyl chloride.
  • PrepChem.com. (n.d.). Synthesis of 2,3-dichloro-4-hydroxy-3',4'-dichlorobenzophenone.
  • Journal of the Chemical Society C: Organic. (n.d.). The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene. RSC Publishing.
  • Google Patents. (n.d.). CN107032968A - A kind of synthesis technique of 2,3 dichlorobenzaldehyde.
  • (n.d.). friedel-crafts acylation of benzene.
  • (2011, April 27). 4-Chlorobenzophenone - Friedel Craft Acylation. Scribd.
  • Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
  • Google Patents. (n.d.). WO2007044270A1 - Process for producing high purity ketones by friedel-crafts acylation at low temperature.
  • PrepChem.com. (n.d.). Synthesis of 2,3-dichloro-4-hydroxy-2'-fluorobenzophenone.
  • (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction.
  • (n.d.). Synthesis of 2-Amino-2',5-Dichlorobenzophenone. Scribd.
  • Study Mind. (n.d.). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry).
  • Chemistry LibreTexts. (2023, January 22). C. The Friedel-Crafts Acylation of Benzene.
  • Patsnap Eureka. (2017, August 15). Method for highly selectively synthesizing 2,3-dichlorobenzaldehyde.
  • Google Patents. (n.d.). CN106699525A - Method for preparing 2,3-dichlorobenzaldehyde through continuous oxidization of 2,3-dichlorotoluene.
  • Organic & Biomolecular Chemistry. (2023, May 23). RSC Publishing.
  • (n.d.). PROCESS DEVELOPMENT FOR THE SYNTHESES OF ESSENTIAL MEDICINES IN CONTINUOUS FLOW.
  • Organic Syntheses Procedure. (n.d.). 2,3-dimethylanthraquinone.

Sources

Optimization

Recrystallization solvents for 2,3-dichlorobenzophenone purification

This technical guide is structured to function as a self-contained support center for the purification of 2,3-dichlorobenzophenone. It prioritizes experimental logic, causality, and reproducible protocols over generic ad...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured to function as a self-contained support center for the purification of 2,3-dichlorobenzophenone. It prioritizes experimental logic, causality, and reproducible protocols over generic advice.[1]

Executive Summary & Chemical Context

2,3-Dichlorobenzophenone is a critical intermediate, often utilized in the synthesis of bioactive scaffolds (e.g., anthelmintics, enzyme inhibitors). Its purification is frequently complicated by the presence of regioisomers (such as 2,4'- or 3,4'-dichlorobenzophenone) and unreacted starting materials like 2,3-dichlorobenzoyl chloride [1].

High-purity isolation requires a solvent system that discriminates based on lattice energy rather than just polarity.[1] Because the ortho-substitution pattern disrupts planar stacking, 2,3-dichlorobenzophenone typically exhibits a lower melting point than its para-substituted counterparts (e.g., 4,4'-dichlorobenzophenone, MP ~145°C) [2], making it prone to "oiling out" during crystallization.

Solvent Selection Guide

Primary Recommendation: Alcohols (Single Solvent)

For most crude batches (>85% purity), short-chain alcohols are the most effective due to their temperature-dependent solubility profile.[1]

SolventSuitabilityMechanism of ActionExperimental Note
Ethanol (95% or Absolute) High Moderate polarity matches the ketone functionality; alkyl chain interacts with the chlorophenyl rings.Best first-line choice. High recovery, low toxicity.[1]
Isopropanol (IPA) High Slightly lower polarity than EtOH; higher boiling point (82°C) allows for greater solute load.[1]Recommended if Ethanol fails to dissolve impurities.[1]
Methanol Medium High polarity may lead to poor yield (too soluble) or oiling out if cooled too rapidly.[1]Good for removing very polar byproducts.[1]
Secondary Recommendation: Binary Systems

Use these when single solvents result in low yields or if non-polar impurities (like unreacted aromatics) are persistent.[1]

Solvent SystemRatio (v/v)Purpose
Ethanol / Water Start 9:1, adjustWater acts as an anti-solvent to force precipitation.[1] Excellent for removing inorganic salts.[1]
Hexane / Ethyl Acetate ~4:1 to 10:1Hexane (non-polar) suppresses solubility; EtOAc (polar) keeps the ketone in solution.[1] Good for separating isomers.[1]
Hexane / Toluene VariableUsed in industrial settings for similar isomers (e.g., 2,5-dichlorobenzophenone) [3].[1]
Decision Logic: Solvent Selection Workflow

SolventSelection Start Start: Crude 2,3-Dichlorobenzophenone PurityCheck Check Crude Purity (HPLC/GC) Start->PurityCheck HighPurity Purity > 85% PurityCheck->HighPurity LowPurity Purity < 85% PurityCheck->LowPurity SingleSolvent Use Single Solvent (Ethanol or IPA) HighPurity->SingleSolvent BinarySolvent Use Binary System (Hexane/EtOAc) LowPurity->BinarySolvent DissolveHot Dissolve at Reflux SingleSolvent->DissolveHot BinarySolvent->DissolveHot CrystalsForm Crystals Form upon Cooling? DissolveHot->CrystalsForm Yes Yes CrystalsForm->Yes Clear Crystals No_Oil No (Oiling Out) CrystalsForm->No_Oil Oily droplets Success Filter & Dry Yes->Success Remedy Re-heat, Add Seed Crystal, Slow Cool No_Oil->Remedy Remedy->CrystalsForm

Figure 1: Decision tree for selecting the appropriate solvent system based on crude purity and experimental observation.

Detailed Experimental Protocols

Protocol A: Standard Recrystallization (Ethanol)

Objective: Purification of crude material with >85% purity.

  • Preparation: Place 5.0 g of crude 2,3-dichlorobenzophenone in a 100 mL Erlenmeyer flask.

  • Dissolution: Add 15 mL of Ethanol (absolute). Add a magnetic stir bar.[1]

  • Heating: Heat the mixture to reflux (~78°C) on a hot plate/stirrer.

    • Checkpoint: If solid remains after boiling, add ethanol in 2 mL increments until dissolved.[1] Do not exceed 30 mL total volume.

  • Filtration (Hot): If insoluble particles (dust, salts) are visible, filter the hot solution through a pre-warmed glass funnel with fluted filter paper.[1]

  • Crystallization: Remove from heat. Cover the flask with foil (to prevent dust and slow cooling).[1] Allow it to cool to room temperature undisturbed for 2-3 hours.

    • Critical Step: If oil droplets form instead of crystals, scratch the inner glass surface with a glass rod or add a "seed crystal" of pure 2,3-dichlorobenzophenone.

  • Collection: Cool the flask in an ice bath (0-4°C) for 30 minutes to maximize yield. Filter the crystals using a Buchner funnel and vacuum suction.[1]

  • Washing: Wash the filter cake with 5-10 mL of ice-cold ethanol .

  • Drying: Dry in a vacuum oven at 40°C for 4 hours.

Protocol B: Binary Solvent Recrystallization (Hexane/Ethyl Acetate)

Objective: Purification of low-purity crude or separation from non-polar isomers.[1]

  • Dissolution: Dissolve the crude solid in the minimum amount of hot Ethyl Acetate (the "good" solvent).[1]

  • Precipitation: While keeping the solution hot (but below boiling), slowly add hot Hexane (the "bad" solvent) dropwise.[1]

  • Saturation Point: Stop adding Hexane when a faint, persistent cloudiness (turbidity) appears.[1]

  • Clearing: Add 1-2 drops of Ethyl Acetate to make the solution clear again.

  • Cooling: Allow to cool slowly to room temperature, then refrigerate.

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a liquid layer at the bottom) instead of crystallizing. Why?

Cause: This is common for 2,3-dichlorobenzophenone due to its lower melting point compared to para-isomers.[1] It occurs when the solution temperature drops below the "oiling out" temperature (liquid-liquid phase separation) before it hits the crystallization temperature.[1] Solution:

  • Re-heat the mixture until the oil redissolves.

  • Add Seed Crystals: Add a tiny crystal of pure product to the cooling solution at ~40-50°C. This provides a template for the lattice to form.[1]

  • Slow Down Cooling: Wrap the flask in a towel or place it in a warm water bath that is allowed to cool naturally.[1]

  • Change Solvent: Switch to a system with a lower boiling point or better solubility match (e.g., switch from MeOH to IPA).[1]

Q2: The crystals are colored (yellow/brown), but the compound should be white. How do I fix this?

Cause: Presence of oxidized byproducts, azo-coupling side products, or residual iron salts from Friedel-Crafts catalysts [1]. Solution:

  • Perform a Decolorizing Carbon Treatment .[1]

    • Dissolve crude in hot ethanol.

    • Add Activated Charcoal (1-2% by weight of crude).[1]

    • Stir at reflux for 5-10 minutes.

    • Filter hot through Celite (diatomaceous earth) to remove the carbon.[1]

    • Proceed with crystallization.[1]

Q3: How do I distinguish the 2,3-isomer from the 2,4'- or 4,4'-isomer?

Analysis: Melting point (MP) is the quickest indicator, but HPLC is definitive.

  • 4,4'-Dichlorobenzophenone: MP 144–147°C [2].[1][2]

  • 2,4'-Dichlorobenzophenone: MP ~67°C [4].[1][3]

  • 2,3-Dichlorobenzophenone: Typically exhibits a lower MP range (often <90°C) due to steric hindrance preventing efficient packing.[1] Note: Always validate with a reference standard.

References

  • BenchChem. "Common impurities in 2,3,4-Trichlorobenzenethiol and their removal." (Note: Discusses analogous chlorinated aromatic impurities and purification logic).

  • National Institute of Standards and Technology (NIST). "4,4'-Dichlorobenzophenone."[1] NIST Chemistry WebBook, SRD 69.[1]

  • Google Patents. "Preparation of 2,5-dichlorobenzophenones - US5210313A."[1] (Demonstrates Hexane/Toluene systems for dichlorobenzophenone isomers).

  • NIST. "2,4'-Dichlorobenzophenone."[1] NIST Chemistry WebBook.[1][2]

  • University of Rochester. "Solvents for Recrystallization."[1] Department of Chemistry.

Sources

Troubleshooting

Troubleshooting low enantiomeric excess in 2,3-dichlorobenzophenone reduction

Welcome to the technical support center for asymmetric synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the enantioselective reduction of 2,3-di...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for asymmetric synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the enantioselective reduction of 2,3-dichlorobenzophenone. As your dedicated application scientist, my goal is to provide you with not just procedural steps, but the underlying scientific principles to diagnose and resolve issues leading to suboptimal stereochemical control.

Troubleshooting Guide: Diagnosing Low Enantiomeric Excess (% ee)

This section addresses the most critical and common question regarding this synthesis. We will proceed through a logical, stepwise diagnostic workflow to identify the root cause of poor enantioselectivity.

Primary Issue: My enantiomeric excess (% ee) for the reduction of 2,3-dichlorobenzophenone is significantly lower than expected. What are the potential causes and how can I resolve this?

Low enantiomeric excess is rarely caused by a single factor. It is typically the result of a non-selective "background" reaction competing with the desired catalyst-controlled asymmetric pathway. Our primary goal is to identify what is promoting this background reaction or inhibiting the catalyst.

Let's break down the potential problem areas.

Reagent & Solvent Integrity: The Foundation of Selectivity

The most common source of error in moisture-sensitive reactions is the presence of water or other protic impurities. In a Corey-Bakshi-Shibata (CBS) reduction, water can decompose both the borane reducing agent and the oxazaborolidine catalyst, leading to a non-catalyzed, non-selective reduction that produces a racemic mixture.[1][2]

Diagnostic Questions:

  • Was the reaction performed under a strictly inert atmosphere (Nitrogen or Argon)?

  • Were the solvents certified anhydrous or properly dried before use?

  • Is the 2,3-dichlorobenzophenone substrate pure? Impurities from its synthesis, such as residual acids or other carbonyl compounds, can interfere with the catalyst.

  • Glassware & Atmosphere: All glassware must be oven- or flame-dried immediately before use and cooled under a stream of inert gas. The reaction should be maintained under a positive pressure of nitrogen or argon from start to finish.

  • Solvent Purification: Tetrahydrofuran (THF) is a common solvent for CBS reductions. It must be rigorously dried.

Protocol: Anhydrous THF Preparation

  • Pre-dry THF by letting it stand over 4Å molecular sieves for 24 hours.

  • Set up a distillation apparatus that has been flame-dried under inert gas.

  • Add sodium metal and benzophenone to the pre-dried THF in the distillation flask.

  • Reflux the mixture until a persistent deep blue or purple color (the benzophenone ketyl radical anion) is observed. This indicates the solvent is anhydrous.

  • Distill the required volume of THF directly into the reaction flask under an inert atmosphere immediately before use.

  • Substrate Purification: If the purity of the 2,3-dichlorobenzophenone is in doubt, it should be purified.

Protocol: Substrate Recrystallization

  • Dissolve the crude 2,3-dichlorobenzophenone in a minimal amount of hot ethanol or isopropanol.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly under high vacuum.

Catalyst & Reductant Viability: The Heart of the Reaction

The CBS catalyst and the borane source (e.g., borane-dimethyl sulfide complex, BH₃·SMe₂ or borane-THF complex, BH₃·THF) are the core components of the asymmetric reduction. Their activity is paramount.[3][4]

Diagnostic Questions:

  • How old is the CBS catalyst and how has it been stored? Oxazaborolidines can degrade upon exposure to air and moisture.[5]

  • How was the borane solution handled? Borane solutions can degrade over time, leading to a lower effective concentration and promoting side reactions.

  • Is the stoichiometry correct? An incorrect ratio of catalyst to borane or substrate can disrupt the catalytic cycle.

  • Catalyst Handling: CBS catalysts should be purchased in Sure/Seal™ bottles or handled exclusively in a glovebox. If using a solution, always use a clean, dry syringe to transfer it under an inert atmosphere.

  • Borane Titration: The molarity of borane solutions, especially BH₃·THF which can slowly decompose, should be checked periodically. This can be done by carefully quenching a known volume of the solution with a protic solvent and measuring the volume of hydrogen gas evolved.

  • Control Reaction: To verify the efficacy of your catalyst and borane, perform a control reaction on a more reliable substrate with a well-documented, high % ee outcome, such as acetophenone.[6]

Parameter Recommended Value Rationale
Catalyst Loading 5–10 mol%Ensures the catalyzed pathway is significantly faster than the background reaction.
Borane Equivalents 0.6–1.0 eq. (for BH₃·SMe₂)Using a slight excess can increase the background reaction. A slight sub-stoichiometric amount relative to the substrate is often optimal.
Reaction Conditions: Optimizing the Transition State

The enantioselectivity of the CBS reduction is determined by the energy difference between the two diastereomeric transition states. Reaction parameters, particularly temperature, have a profound impact on this energy difference.[7][8]

Diagnostic Questions:

  • What was the reaction temperature?

  • How was the borane added to the reaction mixture?

  • Temperature Control: Lowering the reaction temperature generally increases enantioselectivity by amplifying the small energy differences between the competing diastereomeric transition states. For challenging substrates like 2,3-dichlorobenzophenone, a temperature of -20°C to -40°C is often required.

  • Addition Rate: The borane reducing agent should be added slowly (e.g., via syringe pump over 30-60 minutes) to the solution of the substrate and catalyst. A slow addition rate maintains a low concentration of free borane, which minimizes the uncatalyzed background reduction.

The following diagram outlines the logical progression for troubleshooting low enantiomeric excess.

Troubleshooting_Workflow cluster_reagents Reagent & Solvent Integrity cluster_catalyst Catalyst & Reductant Viability cluster_conditions Reaction Conditions start Problem: Low Enantiomeric Excess (% ee) reagent_check Check Purity & Anhydrous Conditions start->reagent_check catalyst_check Verify Catalyst/Borane Activity & Stoichiometry start->catalyst_check conditions_check Review Reaction Parameters start->conditions_check reagent_sol Solution: - Dry Solvents (Distill) - Purify Substrate (Recrystallize) - Use Inert Atmosphere reagent_check->reagent_sol Impurities or Water Detected end_node Re-run Experiment with Optimized Parameters reagent_sol->end_node catalyst_sol Solution: - Use Fresh Reagents - Run Control Reaction - Verify Stoichiometry catalyst_check->catalyst_sol Degradation or Error Suspected catalyst_sol->end_node conditions_sol Solution: - Lower Temperature (-20 to -40°C) - Slow Borane Addition - Check Solvent Choice conditions_check->conditions_sol Suboptimal Conditions Used conditions_sol->end_node

Caption: A logical workflow for diagnosing and resolving low enantiomeric excess.

Frequently Asked Questions (FAQs)

Q1: How does the CBS catalyst induce enantioselectivity in the ketone reduction?

The CBS reduction operates through a highly organized, six-membered ring transition state.[7][8] The chiral oxazaborolidine catalyst coordinates to both the ketone's oxygen (acting as a Lewis acid) and the borane's boron (acting as a Lewis base). This brings the reactants into close proximity. The steric bulk of the catalyst's substituents directs the ketone to coordinate in a way that exposes one of its two prochiral faces to hydride attack from the complexed borane. For high selectivity, the two groups attached to the carbonyl (in this case, the 2,3-dichlorophenyl and phenyl groups) must have sufficient steric or electronic differences for the catalyst to distinguish between them.[6]

CBS_Mechanism cluster_reactants Reactants ketone Ketone (R_L-CO-R_S) transition_state Transition State Ketone coordinates to Boron. Hydride transfer is directed to one face of the carbonyl. ketone->transition_state catalyst CBS Catalyst complex Catalyst-Borane Complex Formation catalyst->complex borane Borane (BH₃) borane->complex complex->transition_state Coordination product Chiral Alcohol Product (High % ee) transition_state->product Intramolecular Hydride Transfer

Caption: Simplified mechanism of the CBS-catalyzed ketone reduction.

Q2: How do I accurately determine the enantiomeric excess of my product?

The most reliable method for determining the % ee of chiral alcohols is through chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC).[9][10]

Protocol: General Chiral HPLC Analysis

  • Column Selection: Polysaccharide-based chiral stationary phases (CSPs) are highly effective for a wide range of compounds. Columns such as Daicel CHIRALPAK® AD-H or CHIRALCEL® OD-H are excellent starting points.[11]

  • Sample Preparation: Prepare a ~1 mg/mL solution of your purified product in the mobile phase. Also, prepare a sample of the racemic alcohol (produced by a simple, non-chiral reduction with sodium borohydride) to identify the retention times of both enantiomers.

  • Mobile Phase: A typical mobile phase for normal-phase separation is a mixture of hexane and isopropanol (e.g., 90:10 v/v). The ratio can be adjusted to optimize the separation (increasing isopropanol content will decrease retention time).

  • Analysis: Inject the racemic standard to establish the retention times (t₁) and (t₂) for the two enantiomers. Then, inject your sample.

  • Calculation: The enantiomeric excess is calculated from the peak areas (Area₁ and Area₂) of the two enantiomers: % ee = |(Area₁ - Area₂)| / (Area₁ + Area₂) * 100%

Sample HPLC Data Table

SampleRetention Time 1 (min)Area 1Retention Time 2 (min)Area 2% ee
Racemic Standard10.5501,23412.3500,9870.02%
Reaction Product10.5950,45012.350,15090.0%

Q3: Can I use sodium borohydride (NaBH₄) instead of a borane complex?

No. Sodium borohydride is not suitable for the CBS reduction. The mechanism relies on the Lewis acidic nature of the borane (BH₃) to coordinate with the catalyst's nitrogen atom.[7] NaBH₄ is a salt containing the borohydride anion (BH₄⁻), which lacks the necessary Lewis acidity to participate in the catalytic cycle. Using NaBH₄ would result in a slow, non-selective reduction.

References

  • Solvent induced enhancement of enantiomeric excess: a case study of the Henry reaction with cinchona thiourea as the c
  • A Comparative Guide to Enantioselective Ketone Reduction: Methods, Performance, and Protocols. Benchchem.
  • Corey-Bakshi-Shib
  • Corey-Bakshi-Shib
  • Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ
  • Enantioselective reduction of ketones. Wikipedia.
  • CBS Reduction, Enantioselective Catalysis. Organic Chemistry, Reaction Mechanism.
  • Solvent effects in homogeneous asymmetric c
  • A Researcher's Guide to Chiral HPLC Analysis of (2r)-2-(3,4-Dichlorophenyl)oxirane. Benchchem.
  • Chiral HPLC Separ
  • CBS C
  • Reagent of the month – CBS oxazaborolidine. SigutLabs.
  • The Corey-Bakshi-Shibata Reduction: Mechanistic and Synthetic Considerations.
  • A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Reduction of Ketones and Aldehydes Made Easy!. Organic Chemistry - YouTube.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: GC-MS Fragmentation Profiling of 2,3-Dichlorobenzophenone

Executive Summary: The Isomer Challenge In drug development and environmental monitoring, 2,3-dichlorobenzophenone (2,3-DCBP) often appears as a regioisomeric impurity in the synthesis of benzodiazepines or as a degradat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomer Challenge

In drug development and environmental monitoring, 2,3-dichlorobenzophenone (2,3-DCBP) often appears as a regioisomeric impurity in the synthesis of benzodiazepines or as a degradation product of dicofol-type pesticides. Distinguishing it from its isomers—particularly 2,4-dichlorobenzophenone (2,4-DCBP) and 4,4'-dichlorobenzophenone (4,4'-DCBP) —is critical because their biological activities and toxicological profiles differ significantly.

This guide moves beyond basic spectral matching. It provides a mechanistic framework to differentiate these isomers using Electron Ionization (EI) GC-MS, focusing on the "Ortho Effect" and Alpha-Cleavage rules as self-validating identification markers.

Experimental Protocol: The Self-Validating System

To ensure reproducible fragmentation and separation, the following protocol establishes a baseline. This method is designed to separate the ortho-substituted isomers (which elute earlier) from the para-substituted isomers.

Instrumental Parameters
  • System: GC-MS (Single Quadrupole or Q-TOF)

  • Ionization: Electron Ionization (EI) at 70 eV (Standardization is crucial for library matching).

  • Column: 30 m × 0.25 mm, 0.25 µm film thickness, 5% phenyl-arylene phase (e.g., DB-5ms or ZB-5ms).

    • Why: The 5% phenyl phase provides the necessary pi-pi interaction selectivity to resolve positional isomers like 2,3-DCBP from 2,4-DCBP.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Splitless (for trace impurities) or Split 1:50 (for purity assay) at 280°C.

  • Temperature Program:

    • Hold 80°C for 1 min.

    • Ramp 20°C/min to 200°C.

    • Ramp 5°C/min to 300°C (Slow ramp crucial for isomer resolution).

    • Hold 5 min.

Fragmentation Mechanics: 2,3-Dichlorobenzophenone

The mass spectrum of 2,3-DCBP is defined by the stability of the benzoyl cation and the steric influence of the chlorine atom at the ortho (C2) position.

Primary Pathway: Alpha-Cleavage

Benzophenones undergo facile


-cleavage on either side of the carbonyl group. For 2,3-DCBP, this asymmetry is the primary diagnostic tool.
  • Path A (Formation of m/z 105): Cleavage of the bond between the carbonyl and the dichlorophenyl ring.

    • Result: Formation of the Benzoyl Cation (

      
      )  at m/z 105 .
      
    • Significance: This ion is dominant because the unsubstituted phenyl ring stabilizes the acylium ion effectively. This peak confirms that one ring is unsubstituted.

  • Path B (Formation of m/z 173): Cleavage of the bond between the carbonyl and the phenyl ring.

    • Result: Formation of the 2,3-Dichlorobenzoyl Cation (

      
      )  at m/z 173  (with isotope peaks at 175/177).
      
    • Significance: This confirms the presence of the dichloro-substituted ring.

Secondary Pathway: The Ortho Effect

The chlorine atom at the C2 position (ortho) exerts a steric and electronic effect that facilitates the loss of a chlorine radical directly from the molecular ion or fragment ions.

  • Ion:

    
      at m/z 215 .
    
  • Mechanism:[1] Steric relief drives the expulsion of the bulky chlorine atom, a process less favorable in meta or para isomers.

Visualization: Fragmentation Pathway

G M Molecular Ion (M+) [2,3-DCBP] m/z 250/252/254 PathA α-Cleavage (Path A) Loss of Dichlorophenyl radical M->PathA PathB α-Cleavage (Path B) Loss of Phenyl radical M->PathB Ortho Ortho Effect Steric Cl Elimination M->Ortho Benzoyl Benzoyl Cation (Base Peak) m/z 105 PathA->Benzoyl Phenyl Phenyl Cation (Secondary Loss of CO) m/z 77 Benzoyl->Phenyl -CO (28 Da) DCBenzoyl 2,3-Dichlorobenzoyl Cation m/z 173/175/177 PathB->DCBenzoyl DCPhenyl Dichlorophenyl Cation (Secondary Loss of CO) m/z 145/147 DCBenzoyl->DCPhenyl -CO (28 Da) M_Cl [M-Cl]+ m/z 215 Ortho->M_Cl

Figure 1: Mechanistic fragmentation pathway of 2,3-Dichlorobenzophenone under 70eV Electron Ionization.

Comparative Analysis: Distinguishing Isomers

The power of Mass Spectrometry lies in the absence of peaks as much as their presence. The table below illustrates the "Binary Check" method for identifying 2,3-DCBP against its common isomers.

Table 1: Diagnostic Ion Comparison
Feature2,3-Dichlorobenzophenone 2,4-Dichlorobenzophenone 4,4'-Dichlorobenzophenone
Structure Type Ring-Substituted (Asymmetric)Ring-Substituted (Asymmetric)Bridge-Substituted (Symmetric)
Molecular Ion (M+) m/z 250 (9:6:1 ratio)m/z 250 (9:6:1 ratio)m/z 250 (9:6:1 ratio)
Base Peak m/z 105 (

)
m/z 105 (

)
m/z 139 (

)
Diagnostic Ion A m/z 173 (

)
m/z 173 (

)
m/z 111 (

)
Diagnostic Ion B m/z 77 (

)
m/z 77 (

)
m/z 75 (

)
m/z 105 Presence YES (Strong) YES (Strong) NO (Absent)
Ortho Effect ([M-Cl]+) m/z 215 (Distinct) m/z 215 (Present)Negligible
Differentiation Strategy
Scenario A: 2,3-DCBP vs. 4,4'-DCBP

This is the easiest distinction.

  • Check m/z 105: If the spectrum contains a dominant peak at m/z 105, it cannot be 4,4'-DCBP (or 2,4'-DCBP).

  • Mechanism: 4,4'-DCBP has chlorine on both rings. Alpha-cleavage on either side yields a chlorobenzoyl cation (m/z 139), never an unsubstituted benzoyl cation (m/z 105).

Scenario B: 2,3-DCBP vs. 2,4-DCBP (The Critical Challenge)

These isomers are chemically similar; both produce m/z 105 and m/z 173. Mass spectral differentiation is subtle and relies on the Ortho/Vicinal Effect .

  • Retention Time (Primary): On a 5% phenyl column, 2,3-DCBP typically elutes before 2,4-DCBP. The 2,3-substitution creates a more compact, sterically shielded dipole compared to the 2,4-substitution.

  • [M-Cl]+ Intensity (Secondary): The vicinal chlorines (positions 2 and 3) in 2,3-DCBP experience greater electrostatic repulsion than the meta-chlorines (2 and 4) in 2,4-DCBP. This often leads to a slightly higher abundance of the [M-Cl]+ ion (m/z 215) or [M-2Cl] fragments in the 2,3-isomer due to relief of strain.

References

  • NIST Mass Spectrometry Data Center. Mass Spectrum of 2,4'-Dichlorobenzophenone & 4,4'-Dichlorobenzophenone. National Institute of Standards and Technology. [Link]

  • Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience. (Foundational text on Alpha-Cleavage and Ortho Effects).
  • PubChem. Compound Summary: 2,4-Dichlorobenzophenone. National Library of Medicine. [Link]

Sources

Comparative

A Comparative Guide to the UV-Vis Absorption Characteristics of 2,3-Dichlorobenzophenone

The Electronic Transitions of Benzophenone: A Primer The UV-Vis spectrum of benzophenone is characterized by two primary absorption bands.[1][2] The first is a strong absorption band typically observed in the range of 24...

Author: BenchChem Technical Support Team. Date: February 2026

The Electronic Transitions of Benzophenone: A Primer

The UV-Vis spectrum of benzophenone is characterized by two primary absorption bands.[1][2] The first is a strong absorption band typically observed in the range of 240-300 nm, attributed to a π → π* transition.[3] This transition involves the excitation of an electron from a bonding π orbital to an antibonding π* orbital, primarily associated with the aromatic rings. The second is a weaker, longer-wavelength band found between 320-370 nm, which corresponds to an n → π* transition.[3][4] This transition involves the excitation of a non-bonding electron from one of the lone pairs on the carbonyl oxygen to an antibonding π* orbital of the carbonyl group.

The position and intensity of these bands are highly sensitive to the surrounding solvent environment. Polar solvents typically induce a hypsochromic (blue) shift in the n → π* transition and a bathochromic (red) shift in the π → π* transition.[1][2][5] This is because the non-bonding electrons of the carbonyl oxygen can form hydrogen bonds with polar solvents, which lowers the energy of the n orbital, thus increasing the energy required for the n → π* transition.

The Influence of Chloro Substituents on the Benzophenone Spectrum

The introduction of chlorine atoms onto the phenyl rings of benzophenone influences the UV-Vis absorption spectrum through a combination of inductive and resonance effects. Chlorine is an electronegative atom, leading to an inductive electron-withdrawing effect (-I). It also possesses lone pairs of electrons that can be delocalized into the aromatic π-system, resulting in a resonance electron-donating effect (+R). The net effect on the absorption spectrum depends on the position of the chlorine substituents.

For 2,3-dichlorobenzophenone, the chlorine atoms are situated on the same phenyl ring. The chlorine at the 2-position (ortho to the carbonyl group) can cause steric hindrance, potentially leading to a twisting of the phenyl ring out of the plane of the carbonyl group. This would decrease the conjugation between the phenyl ring and the carbonyl group, likely resulting in a hypsochromic shift (blue shift) of the π → π* transition compared to unsubstituted benzophenone. The chlorine at the 3-position (meta to the carbonyl group) will primarily exert an inductive electron-withdrawing effect.

Comparative Analysis: 2,3-Dichlorobenzophenone vs. Analogues

To contextualize the expected absorption maxima of 2,3-dichlorobenzophenone, it is instructive to compare it with unsubstituted benzophenone and other dichlorinated isomers.

CompoundExpected π → π* λmax (nm)Expected n → π* λmax (nm)Rationale for Spectral Shifts
Benzophenone~250~340Baseline for comparison.[1]
2,3-Dichlorobenzophenone< 250~340-350The ortho-chloro group's steric hindrance likely disrupts planarity, leading to a hypsochromic shift in the π → π* band. The n → π* transition is expected to be less affected.
2,4'-Dichlorobenzophenone~250-260~340-350The 4'-chloro group can extend conjugation through its resonance effect, potentially causing a slight bathochromic shift in the π → π* band. The NIST WebBook shows a λmax around 255 nm.[6]
2,5-Dichlorobenzophenone< 250~340-350Similar to the 2,3-dichloro isomer, the ortho-chloro substituent is expected to cause a hypsochromic shift in the π → π* band due to steric effects.

Experimental Protocol for UV-Vis Analysis

To empirically determine the absorption maxima of 2,3-dichlorobenzophenone, the following detailed protocol should be followed. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Objective: To determine the UV-Vis absorption maxima (λmax) and molar absorptivity (ε) of 2,3-dichlorobenzophenone in solvents of varying polarity.

Materials:

  • 2,3-Dichlorobenzophenone (high purity)

  • Spectroscopic grade solvents (e.g., n-hexane, ethanol, acetonitrile)

  • Calibrated UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Methodology:

  • Stock Solution Preparation:

    • Accurately weigh a precise amount of 2,3-dichlorobenzophenone.

    • Dissolve the compound in a known volume of the chosen solvent (e.g., ethanol) in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 x 10⁻³ M).

  • Preparation of Working Solutions:

    • Perform serial dilutions of the stock solution to prepare a series of working solutions with decreasing concentrations (e.g., 1 x 10⁻⁴ M, 5 x 10⁻⁵ M, 1 x 10⁻⁵ M).

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes.

    • Set the wavelength range for scanning (e.g., 200-450 nm).

  • Baseline Correction:

    • Fill a quartz cuvette with the pure solvent to be used for the measurements.

    • Place the cuvette in the spectrophotometer and run a baseline scan. This will subtract any absorbance from the solvent and the cuvette itself.

  • Sample Measurement:

    • Starting with the most dilute working solution, rinse the sample cuvette with a small amount of the solution before filling it.

    • Place the cuvette in the spectrophotometer and record the absorption spectrum.

    • Repeat this process for all working solutions, moving from the most dilute to the most concentrated.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax) for each of the observed absorption bands.

    • Using the Beer-Lambert Law (A = εbc), where A is the absorbance, ε is the molar absorptivity, b is the path length (1 cm), and c is the concentration, calculate the molar absorptivity at each λmax. This can be determined from the slope of a plot of absorbance versus concentration.

Workflow Diagram:

G cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis stock Prepare Stock Solution (e.g., 10⁻³ M) dilutions Perform Serial Dilutions (e.g., 10⁻⁴ M, 10⁻⁵ M) stock->dilutions baseline Run Baseline Correction (Pure Solvent) dilutions->baseline measure Record Absorbance Spectra (Dilute to Concentrated) baseline->measure identify_lambda Identify λmax measure->identify_lambda calc_epsilon Calculate Molar Absorptivity (ε) (Beer-Lambert Plot) identify_lambda->calc_epsilon

Caption: Experimental workflow for determining the UV-Vis absorption characteristics.

Structural Comparison and Electronic Transitions

The positioning of the chloro-substituents has a profound impact on the electronic structure and, therefore, the UV-Vis absorption. The diagram below illustrates the structural differences and their influence on the key electronic transitions.

G cluster_compounds Benzophenone Analogues cluster_effects Substituent Effects BP Benzophenone π → π* (~250 nm) n → π* (~340 nm) DCBP_23 DCBP_23 BP->DCBP_23 Ortho-substitution DCBP_24 2,4'-Dichlorobenzophenone π → π* (~250-260 nm, Bathochromic Shift) n → π* (~340-350 nm) BP->DCBP_24 Para-substitution Steric Ortho-Chloro (Steric Hindrance) Decreased Conjugation DCBP_23->Steric leads to Resonance Para-Chloro (Resonance) Increased Conjugation DCBP_24->Resonance leads to

Caption: Influence of chloro-substituent position on electronic transitions.

Conclusion

While direct experimental data for the UV-Vis absorption maxima of 2,3-dichlorobenzophenone is not readily found in the surveyed literature, a comprehensive understanding of the photophysical principles governing substituted benzophenones allows for a strong predictive analysis. The steric hindrance introduced by the 2-chloro substituent is anticipated to be the dominant factor, likely causing a hypsochromic shift of the primary π → π* absorption band relative to unsubstituted benzophenone. This guide provides not only a comparative theoretical framework but also a robust, step-by-step experimental protocol for researchers to determine these crucial photophysical parameters. Such data is invaluable for applications ranging from the design of novel photosensitizers to the development of effective UV-protective formulations.

References

  • Castro, G. T., Blanco, S. E., & Giordano, O. S. (2000). UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. Molecules, 5(3), 424-432. [Link][1]

  • Canuto, S., & Coutinho, K. (2007). Solvent effects on the UV-visible absorption spectrum of benzophenone in water: A combined Monte Carlo quantum mechanics study including solute polarization. The Journal of Chemical Physics, 126(3), 034502. [Link][3][5][7]

  • Ibeji, C. U., Adegboyega, J., Okagu, O. D., & Adeleke, B. B. (2016). Nature of Ground State of Benzophenone and some of its Substituted Derivatives: Experimental and DFT Study. Journal of Applied Sciences, 16(10), 504-516. [Link][2]

  • NIST. (n.d.). 2,4'-Dichlorobenzophenone. In NIST Chemistry WebBook. Retrieved from [Link][6]

  • Li, Y., et al. (2023). Uncovering the substituted-position effect on excited-state evolution of benzophenone-phenothiazine dyads. AIP Publishing. [Link][4]

  • Zhang, Y., et al. (2022). Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone. Polymers, 14(23), 5123. [Link][8]

  • IIVS. (n.d.). Evaluation of Complex Compounds in the UV-Vis Absorption Spectra Method. IIVS.org. [Link][9]

Sources

Validation

A Senior Application Scientist's Guide to Validated Analytical Methods for Lamotrigine Impurity C Detection

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical quality control, the meticulous identification and quantification of impurities are paramount to ensuring drug safety and...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical quality control, the meticulous identification and quantification of impurities are paramount to ensuring drug safety and efficacy. This guide provides an in-depth comparison of validated analytical methods for the detection of Lamotrigine Impurity C, a critical quality attribute in the production of the widely used anti-epileptic drug, Lamotrigine. Drawing upon pharmacopeial standards and contemporary research, this document offers a comparative analysis of High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) methodologies.

The Significance of Monitoring Lamotrigine Impurity C

Lamotrigine, chemically known as 3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine, is a cornerstone in the management of epilepsy and bipolar disorder. The control of impurities during its synthesis and formulation is a regulatory expectation and a scientific necessity. Lamotrigine Impurity C, identified as (2Z)-acetonitrile, is a process-related impurity that requires vigilant monitoring.[1][2] Its structural similarity to the active pharmaceutical ingredient (API) can present analytical challenges, necessitating the development of robust and sensitive analytical methods.

Comparative Analysis of Analytical Techniques

The choice of an analytical technique for impurity profiling is a critical decision driven by the specific requirements of the analysis, including sensitivity, selectivity, speed, and the context of the testing (e.g., in-process control, final product release, or stability studies). This section compares the performance of HPLC, UPLC, and LC-MS/MS for the detection and quantification of Lamotrigine Impurity C.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection remains the workhorse of pharmaceutical quality control laboratories due to its robustness, reliability, and cost-effectiveness.

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. For Lamotrigine and its impurities, reversed-phase chromatography is typically employed, where the stationary phase is non-polar (e.g., C18) and the mobile phase is a polar mixture, often of an aqueous buffer and an organic solvent like acetonitrile or methanol. Detection is commonly performed using a UV detector at a wavelength where both the API and the impurity exhibit significant absorbance.

Performance Characteristics: Official methods, such as those described in the United States Pharmacopeia (USP), provide a validated framework for the analysis of Lamotrigine and its related compounds, including Impurity C.[3] Research articles further detail the development and validation of specific HPLC methods. A notable study presents a stability-indicating RP-HPLC method capable of separating Lamotrigine from its degradation products and process impurities.[4]

Rationale for Method Parameters: The selection of a C18 column is based on its hydrophobicity, which provides good retention and separation of the relatively non-polar Lamotrigine and its impurities. The mobile phase composition, a mixture of a phosphate buffer and an organic modifier, is optimized to achieve the desired retention times and resolution. The pH of the buffer is a critical parameter; for Lamotrigine, a slightly acidic to neutral pH is often used to ensure the ionization state of the analytes is controlled, leading to consistent retention and peak shape. For instance, a mobile phase containing potassium dihydrogen orthophosphate buffer at pH 7.4 and methanol has been successfully used.[4] The choice of detection wavelength is determined by the UV absorption spectra of Lamotrigine and Impurity C, with wavelengths around 220 nm or 305 nm often being employed to ensure adequate sensitivity for both the API and the impurity.[4][5]

Ultra-Performance Liquid Chromatography (UPLC-UV/DAD)

UPLC represents a significant advancement over traditional HPLC, offering substantial improvements in speed, resolution, and sensitivity.

Principle: UPLC utilizes columns packed with smaller particles (typically sub-2 µm) and instrumentation capable of handling higher pressures. This results in sharper and narrower peaks, leading to better resolution and shorter run times. The fundamental separation principles are the same as in HPLC.

Performance Characteristics: The transfer of USP HPLC methods to UPLC platforms has been shown to be highly effective for Lamotrigine analysis, resulting in a nearly five-fold reduction in run time while maintaining the integrity of the system suitability criteria.[6] This translates to significant savings in solvent consumption and increased sample throughput. While specific validation data for Impurity C in UPLC methods is less commonly published in direct comparisons, the principles of method transfer ensure that the performance is comparable or superior to the original HPLC method. A UPLC-DAD method has been developed for the quantification of Lamotrigine in plasma, demonstrating the high sensitivity of the technique, with a limit of detection (LOD) of 0.02 µg/mL and a limit of quantitation (LOQ) of 0.05 µg/mL for the parent drug.[7]

Rationale for Method Parameters: The primary driver for adopting UPLC is efficiency. The use of sub-2 µm particle columns, such as the ACQUITY UPLC BEH C18, allows for faster flow rates and shorter column lengths without sacrificing resolution.[6] The mobile phase composition is typically a geometric scaling of the HPLC method, with adjustments to the gradient profile to accommodate the shorter run times. The higher efficiency of UPLC often leads to better resolution between closely eluting peaks, which can be advantageous for separating Impurity C from other related substances.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

For the utmost in sensitivity and selectivity, particularly for trace-level analysis, LC-MS/MS is the gold standard.

Principle: LC-MS/MS couples the separation power of liquid chromatography with the mass-analyzing capabilities of a tandem mass spectrometer. After chromatographic separation, the analytes are ionized, and the mass spectrometer selects a specific precursor ion (the molecular ion of the analyte) and fragments it. The resulting product ions are then detected, providing a highly specific and sensitive signal for the target analyte.

Performance Characteristics: LC-MS/MS methods have been developed for the quantification of Lamotrigine in biological matrices with exceptional sensitivity, reaching LLOQs in the low ng/mL range.[8] While specific validation reports for Lamotrigine Impurity C using LC-MS/MS are not as prevalent in the public domain, the technique's inherent capabilities make it ideal for detecting and quantifying this impurity at very low levels, which might be required for certain applications like genotoxic impurity analysis. The high selectivity of MS detection minimizes interference from matrix components and other impurities.

Rationale for Method Parameters: The choice of LC-MS/MS is dictated by the need for high sensitivity and specificity. The chromatographic conditions are optimized to ensure good separation and to be compatible with the mass spectrometer's ionization source (typically electrospray ionization - ESI). The mobile phase often contains volatile buffers like ammonium formate or formic acid to facilitate ionization. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides the highest degree of selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both Lamotrigine and Impurity C.

Data Presentation: A Comparative Overview

ParameterHPLC-UVUPLC-UV/DADLC-MS/MS
Principle Differential partitioning between stationary and mobile phasesBased on HPLC principles with smaller particle size columns and higher pressuresLC separation followed by mass-based detection of precursor and product ions
Typical Column C18, 4.6 x 150 mm, 5 µmC18, 2.1 x 50 mm, 1.7 µmC18 or similar, compatible with MS
Primary Advantage Robust, cost-effective, widely availableHigh throughput, improved resolution, reduced solvent consumptionUnmatched sensitivity and selectivity
Primary Limitation Lower sensitivity and resolution compared to UPLC and LC-MS/MSHigher initial instrument costHigh instrument cost and complexity
LOD/LOQ for Impurity C Method-dependent, typically in the ppm rangeExpected to be lower than HPLCExpected to be in the ppb to ppt range
Linearity for Impurity C Demonstrated in the range of 0.2 ppm to 2.5 ppm[5]Expected to be similar or better than HPLCExcellent linearity over a wide dynamic range

Experimental Protocols

Validated HPLC-UV Method for Lamotrigine Impurity C

This protocol is a representative example based on published methods for the analysis of Lamotrigine and its related substances.[5]

1. Chromatographic Conditions:

  • Column: Hypersil BDS C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: Buffer pH 8.0

  • Mobile Phase B: Acetonitrile

  • Gradient: A gradient elution is typically used to separate all related substances.

  • Flow Rate: 1.5 mL/min

  • Column Temperature: Ambient

  • Detector: PDA detector at 220 nm

  • Injection Volume: 10 µL

2. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of Lamotrigine Impurity C reference standard. Further dilute to a working concentration (e.g., 1 ppm).

  • Sample Solution: Accurately weigh and dissolve the Lamotrigine drug substance or a powdered tablet sample in a suitable diluent to achieve a known concentration.

3. System Suitability:

  • Inject a system suitability solution containing Lamotrigine and Lamotrigine Impurity C to verify the resolution between the two peaks and other system performance parameters.

4. Analysis:

  • Inject the standard and sample solutions into the chromatograph and record the chromatograms.

  • Identify the peak corresponding to Lamotrigine Impurity C based on its retention time relative to the standard.

  • Calculate the concentration of Impurity C in the sample by comparing its peak area to that of the standard.

Visualization of Experimental Workflow

Below is a diagram illustrating the general workflow for the analysis of Lamotrigine Impurity C using a chromatographic method.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Weigh Lamotrigine Sample Dissolve_Sample Dissolve in Diluent Sample->Dissolve_Sample Standard Weigh Impurity C Standard Dissolve_Standard Dissolve in Diluent Standard->Dissolve_Standard Inject Inject into LC System Dissolve_Sample->Inject Sample Solution Dissolve_Standard->Inject Standard Solution Separate Chromatographic Separation Inject->Separate Detect UV or MS Detection Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify Report Generate Report Quantify->Report

Caption: General workflow for the analysis of Lamotrigine Impurity C.

Conclusion and Future Perspectives

The selection of an appropriate analytical method for the detection and quantification of Lamotrigine Impurity C is a critical aspect of ensuring the quality and safety of Lamotrigine drug products. While HPLC-UV provides a robust and cost-effective solution for routine quality control, UPLC offers significant advantages in terms of speed and efficiency. For applications requiring the highest sensitivity and selectivity, such as the analysis of trace-level impurities or in complex matrices, LC-MS/MS is the undisputed method of choice.

The causality behind experimental choices is rooted in the physicochemical properties of Lamotrigine and its impurities. The use of reversed-phase chromatography with a C18 column is a logical starting point due to the non-polar nature of the analytes. The optimization of the mobile phase pH is crucial to control the ionization and, consequently, the retention behavior of the basic Lamotrigine molecule. The choice of detection wavelength in UV-based methods is a balance between the absorbance maxima of the API and the impurity to ensure adequate sensitivity for both.

Each protocol described herein is designed as a self-validating system. System suitability tests are incorporated to ensure the chromatographic system is performing adequately before any sample analysis. The validation of these methods in accordance with ICH guidelines ensures their accuracy, precision, linearity, and robustness.

Future trends will likely involve the increasing adoption of UPLC and LC-MS/MS in routine quality control environments as the demand for higher throughput and lower detection limits continues to grow. Furthermore, the application of advanced chromatographic techniques, such as two-dimensional LC, may offer even greater resolving power for complex impurity profiles.

References

  • Comparison of HPLC-DAD and UPLC-MS/MS in Monitoring Serum Concentration of Lamotrigine. Bentham Science Publishers. [Link]

  • Firke Sandip D et al. (2018). Stability Indicating HPLC Method Development and Validation of Lamotrigine in Bulk and Tablet Dosage Form. Der Pharma Chemica, 10(10): 118-124. [Link]

  • USP Method Transfer of Lamotrigine from HPLC to UPLC. Waters Corporation. [Link]

  • USP 35 Official Monographs / Lamotrigine 3635. (2011). United States Pharmacopeial Convention. [Link]

  • Michail, K., Daabees, H. M., Beltagy, Y., Abdel-Khalek, M., & Khamis, M. M. (2013). Stress Degradation Assessment of Lamotrigine Using a Validated Stability-Indicating HPTLC Method. Journal of Chemistry, 2013, 1-8. [Link]

  • Forced degradation and impurity profiling: A review. ScienceDirect. [Link]

  • A comparison of two FDA approved lamotrigine immunoassays with ultra-high performance liquid chromatography tandem mass spectrometry. PubMed. [Link]

  • An LC-MS/MS Method for Quantification of Lamotrigine and Its Main Metabolite in Dried Blood Spots. PMC. [Link]

  • Gondhale-Karpe, P., & Manwatkar, S. (2023). Quantitative determination of related substances for Lamotrigine extended release tablet by RP-HPLC. Heliyon, 9(4), e15732. [Link]

  • Lamotrigine Extraction and Quantification by UPLC-DAD in Plasma from Patients with Bipolar Disorder. PMC. [Link]

  • A LC-MS3 strategy to determine lamotrigine by Q-Q-trap tandem mass spectrometry coupled with triple stage fragmentation to enhance sensitivity and selectivity. Royal Society of Chemistry. [Link]

  • Reddy, V. V., et al. (2008). AN IMPURITY PROFILE STUDY OF LAMOTRIZINE. Rasayan Journal of Chemistry, 1(2), 301-305. [Link]

  • Lamotrigine EP Impurity C | CAS No- 84689-20-3. GLP Pharma Standards. [Link]

  • Lamotrigine EP Impurity C | CAS No: 94213-23-7. Cleanchem. [Link]

  • Enhanced Detection of Lamotrigine Through HPLC Methodology in Bioanalysis. Journal of Health and Rehabilitation Research. [Link]

  • development and validation of a rp-hplc method for estimation of lamotrigine in a tablet dosage form. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • ANALYTICAL ESTIMATION AND VALIDATION OF LAMOTRIGINE BY NEW HPLC METHOD. ResearchGate. [Link]

  • Development and validation of a new HPLC method for determination of Lamotrigine and clinical application. ResearchGate. [Link]

  • ESTIMATION OF LAMOTRIGINE IN HUMAN PLASMA BY LCMS/MS. Google APIs. [Link]

  • Liquid chromatography tandem mass spectrometry method for the estimation of lamotrigine in human plasma: Application to a pharmacokinetic study. PMC. [Link]

  • New Method for the Determination of Lamotrigine in Human Saliva Using SPE-LC-DAD. MDPI. [Link]

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Comparative

TLC Comparison Guide: Dichlorobenzophenone Isomers

The following guide details the Thin Layer Chromatography (TLC) behavior of dichlorobenzophenone isomers, specifically focusing on the separation of the 2,4'-dichlorobenzophenone and 4,4'-dichlorobenzophenone isomers, wh...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the Thin Layer Chromatography (TLC) behavior of dichlorobenzophenone isomers, specifically focusing on the separation of the 2,4'-dichlorobenzophenone and 4,4'-dichlorobenzophenone isomers, which are common products in Friedel-Crafts acylation reactions.

Executive Summary

Objective: To provide a validated TLC method for separating and identifying dichlorobenzophenone isomers (2,4'- and 4,4'-), primarily synthesized via the Friedel-Crafts acylation of chlorobenzene. Key Finding: The 2,4'-isomer (ortho-para) exhibits a higher


 value  (elutes earlier) than the 4,4'-isomer (para-para)  on silica gel. This separation is driven by the steric hindrance of the ortho-chlorine atom, which inhibits the carbonyl group's ability to hydrogen-bond with the silica stationary phase.
Theoretical Foundation: Polarity & Separation Logic

The separation of these isomers relies on the interplay between electronic effects and steric hindrance interacting with the silica gel stationary phase (polar, acidic silanol groups).

Feature4,4'-Dichlorobenzophenone 2,4'-Dichlorobenzophenone
Structure Symmetric (

).[1] Both Cl atoms are distal.
Unsymmetric (

). One Cl is adjacent to C=O.
Sterics Low. Carbonyl oxygen is fully exposed.High. Ortho-Cl sterically shields the carbonyl oxygen.
Silica Interaction Strong. Unhindered C=O binds effectively to Si-OH.Weak. Steric bulk prevents close approach to Si-OH.
Resulting

Lower (More Retained)Higher (Less Retained)

Note on Polarity: While chlorine is electron-withdrawing (which typically reduces the basicity of the carbonyl oxygen), the steric effect dominates in the ortho-isomer. Experimental data consistently shows that adding para-chlorine substituents increases retention relative to unsubstituted benzophenone (see Table 1), but placing a chlorine at the ortho position drastically reduces retention due to physical blocking of the binding site.

Comparative Data: Values

Solvent System: Hexanes : Ethyl Acetate (3:1 v/v) Stationary Phase: Silica Gel 60



CompoundSubstitution

Value (Approx)
Relative Elution Order
Benzophenone Unsubstituted0.61 1 (Fastest)
2,4'-Dichlorobenzophenone Ortho, Para0.45 - 0.55 2 (Intermediate)
4-Chlorobenzophenone Para0.39 3 (Slow)
4,4'-Dichlorobenzophenone Para, Para0.30 - 0.38 4 (Slowest)

*Note: Exact


 values for the di-chloro isomers vary slightly by humidity and plate activation but the relative order (2,4' > 4,4')  remains constant.

Data Source Validation:

  • Benzophenone vs. 4-Cl-Benzophenone: Validated by experimental data showing Benzophenone (

    
    ) elutes significantly faster than 4-Chlorobenzophenone (
    
    
    
    ) in 3:1 Hex:EtOAc.
  • Isomer Separation: The "Ortho Effect" dictates that 2,4'-dichlorobenzophenone travels further up the plate than the 4,4'-isomer, making it the "top spot" in a reaction mixture.

Experimental Protocol
Reagents & Equipment
  • TLC Plates: Silica Gel 60

    
     on aluminum or glass backing.
    
  • Mobile Phase: Hexanes (HPLC Grade) and Ethyl Acetate (HPLC Grade).

  • Visualization: UV Lamp (254 nm).

  • Standard Solutions: Dissolve ~10 mg of each isomer in 1 mL of Dichloromethane (DCM) or Ethyl Acetate.

Step-by-Step Workflow
  • Chamber Preparation:

    • Mix Hexanes : Ethyl Acetate (3:1) in a TLC chamber.

    • Optimization: For difficult separations, try 4:1 (slower, better resolution) or 9:1 (if spots are too high).

    • Add a filter paper wick to ensure vapor saturation. Close lid and equilibrate for 10 minutes.

  • Spotting:

    • Draw a pencil line 1.0 cm from the bottom.

    • Spot 1-2

      
      L of the reaction mixture and authentic standards (if available).
      
    • Co-Spotting: Create a lane with both the reaction mix and the 4,4' standard to confirm identity.

  • Development:

    • Place plate in chamber. Ensure solvent level is below the spotting line.

    • Run until the solvent front reaches ~1 cm from the top.

  • Visualization:

    • Remove plate and air dry.

    • View under UV light (254 nm) . Both isomers are UV-active (dark purple spots on green background).

    • Optional Stain: 2,4-DNP stain (orange spots) can confirm the presence of the ketone functionality.

Visualization of Mechanism & Workflow

TLC_Mechanism cluster_0 Stationary Phase (Silica Gel) cluster_1 Isomer Interaction cluster_2 TLC Result Silica Silica Surface (Si-OH Groups) Iso44 4,4'-Dichlorobenzophenone (Exposed Carbonyl) Silica->Iso44 Strong H-Bonding Iso24 2,4'-Dichlorobenzophenone (Sterically Shielded Carbonyl) Silica->Iso24 Weak Interaction (Blocked by Ortho-Cl) LowRf Low Rf (Strong Retention) Iso44->LowRf HighRf High Rf (Weak Retention) Iso24->HighRf

Caption: Schematic demonstrating why the sterically hindered 2,4'-isomer binds less effectively to silica, resulting in a higher Rf value.

Performance Comparison: TLC vs. Alternatives
MethodResolutionSpeedCostBest Use Case
TLC (Silica) ModerateFast (<15 min)LowQuick reaction monitoring; checking for isomer presence.
HPLC (Reverse Phase) HighSlow (20-40 min)HighQuantitative ratio analysis (e.g., 95:5 ratio determination).
GC-MS Very HighModerateHighDefinitive identification; distinguishing isomers by retention time.

Expert Insight: While HPLC provides better quantification, TLC is superior for rapid "at-the-bench" decision making. If the "top spot" (2,4') is visible in your crude mixture, recrystallization (ethanol) is often required to purify the "bottom spot" (4,4').

References
  • Smith, S. L., Bishara, R. H., & Drummond, G. E. (1981). The Separation of Dichlorobenzophenone Isomers by Continuous Development and Reversed-Phase Thin Layer Chromatography. Journal of Liquid Chromatography. Retrieved from [Link][2]

  • Biotage . (2023).[3] Why is TLC Rf important for flash column chromatography optimization?. Retrieved from [Link]

Sources

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Reactant of Route 1
Reactant of Route 1
(2,3-Dichlorophenyl)(phenyl)methanone
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Reactant of Route 2
(2,3-Dichlorophenyl)(phenyl)methanone
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